Dimebutic acid
Description
2,2-Dimethylbutyric acid has been reported in Vitis vinifera with data available.
DIMEBUTIC ACID is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure given in first source; plasma metabolite of simvastatin
Properties
IUPAC Name |
2,2-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXHMVRKOTJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032811 | |
| Record name | 2,2-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-37-9 | |
| Record name | 2,2-Dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylbutanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimebutic Acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY606CN05O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimebutic Acid: A Potential Modulator of Gene Expression Through Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimebutic acid, a branched-chain fatty acid, is emerging as a molecule of interest with potential therapeutic applications. While its precise molecular mechanisms are still under investigation, compelling evidence from related compounds suggests a strong likelihood of its action as a modulator of gene expression through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide consolidates the current understanding of this proposed mechanism, drawing parallels from studies on other branched-chain fatty acids. It provides a detailed overview of the PPAR signaling pathway, presents available quantitative data on the effects of fatty acids on PPAR activation and target gene expression, and outlines key experimental protocols for investigating the action of this compound. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound in metabolic and inflammatory diseases.
Introduction
This compound, chemically known as 2,2-dimethylbutanoic acid, is a saturated branched-chain fatty acid. It has been investigated for its potential therapeutic effects in conditions such as thalassemias and certain metabolic disorders. As a fatty acid, its molecular structure suggests a potential role as a ligand for nuclear receptors that are known to be regulated by lipids, thereby influencing gene expression programs.
This guide focuses on the hypothesized mechanism of action of this compound as a modulator of gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.
Proposed Mechanism of Action: PPAR Activation
The central hypothesis for this compound's mechanism of action in gene expression modulation is its function as a PPAR agonist. PPARs, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
There are three main isoforms of PPARs:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and is also involved in glucose homeostasis and inflammation.
-
PPARβ/δ: Ubiquitously expressed, it is implicated in fatty acid oxidation, particularly in skeletal muscle, and has roles in wound healing and inflammation.
Given that other branched-chain fatty acids, such as phytanic acid and pristanic acid, are known natural ligands for PPARs, particularly PPARα, it is highly probable that this compound exerts its effects through a similar pathway[1][2][3][4][5][6][7]. The activation of PPARs by these fatty acids leads to significant changes in the expression of genes controlling lipid metabolism[8][9][10][11].
Figure 1: Proposed signaling pathway for this compound-mediated gene expression modulation via PPAR activation.
Quantitative Data on PPAR Activation and Target Gene Expression by Fatty Acids
While direct quantitative data for this compound is not yet available in the public domain, studies on other branched-chain and short-chain fatty acids provide valuable insights into the potential effects. The following table summarizes representative data from luciferase reporter assays and gene expression analyses.
| Fatty Acid | PPAR Isoform | Assay Type | Cell Line | Concentration | Fold Activation / Change in Gene Expression | Reference |
| Phytanic Acid | PPARα | Luciferase Reporter | CV-1 | 10 µM | ~4-fold activation | [1] |
| Pristanic Acid | PPARα | Luciferase Reporter | CV-1 | 10 µM | ~6-fold activation | [2] |
| Isopalmitic Acid | PPARα | Luciferase Reporter | Rat Fao | 100 µM | ~2.5-fold activation | [12] |
| Phytanic Acid | Acyl-CoA Oxidase (ACOX1) | RT-qPCR | Rat Hepatoma (MH1C1) | 50 µM | Significant increase | [13] |
| Butyrate | ANGPTL4 | RT-qPCR | Human Colon (T84) | 5 mM | ~15-fold increase | [14][15] |
Note: The data presented are for illustrative purposes to indicate the potential magnitude of effect of branched-chain and short-chain fatty acids on PPAR-mediated gene expression. The actual effects of this compound may vary and require direct experimental validation.
Experimental Protocols
To investigate the proposed mechanism of action of this compound, a series of well-established molecular biology techniques can be employed. The following sections provide detailed protocols for key experiments.
Luciferase Reporter Assay for PPAR Activation
This assay determines the ability of this compound to activate PPAR isoforms in a cellular context.
Figure 2: Experimental workflow for the Luciferase Reporter Assay.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vectors for human or mouse PPARα, PPARγ, and PPARβ/δ
-
Luciferase reporter vector containing PPREs upstream of the firefly luciferase gene
-
Control vector expressing Renilla luciferase
-
Lipofection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable lipofection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPAR agonist (positive control) and vehicle (negative control).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the specific genomic regions where the PPAR-RXR heterodimer binds in the presence of this compound.
Figure 3: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde
-
ChIP-grade antibody against the PPAR isoform of interest
-
Protein A/G magnetic beads
-
Buffers for cell lysis, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
DNA library preparation kit for sequencing
-
High-throughput sequencer
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the PPAR isoform of interest. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify genomic regions enriched for PPAR binding.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the changes in the mRNA expression levels of PPAR target genes in response to this compound treatment.
Materials:
-
Cell line or tissue of interest
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for PPAR target genes (e.g., ACOX1, CPT1, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells or tissues with this compound. Extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Real-time PCR: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a branched-chain fatty acid, is a plausible agonist of PPARs, thereby modulating the expression of genes involved in lipid metabolism and inflammation. This proposed mechanism of action provides a solid foundation for further investigation into its therapeutic potential.
Future research should focus on:
-
Directly assessing the binding affinity of this compound to all three PPAR isoforms.
-
Conducting comprehensive dose-response studies using luciferase reporter assays to quantify its agonistic activity.
-
Performing genome-wide analyses, such as ChIP-seq and RNA-seq, to identify the full spectrum of this compound-regulated genes and pathways.
-
Validating the effects of this compound on the expression of key metabolic and inflammatory genes in relevant in vitro and in vivo models.
A thorough understanding of the molecular mechanisms of this compound will be crucial for its successful development as a therapeutic agent for metabolic and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.unite.it [elearning.unite.it]
- 4. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-chain fatty acids stimulate angiopoietin-like 4 synthesis in human colon adenocarcinoma cells by activating peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short-Chain Fatty Acids Stimulate Angiopoietin-Like 4 Synthesis in Human Colon Adenocarcinoma Cells by Activating Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Bioavailability of Phenylbutyrate in Preclinical Models: A Case Study for Acidic Compounds
Disclaimer: Publicly available preclinical pharmacokinetic data for Dimebutic acid is limited. Therefore, this guide utilizes sodium phenylbutyrate, a structurally related butyric acid derivative, as a surrogate to provide a comprehensive overview of the methodologies and data interpretation relevant to the preclinical assessment of such acidic compounds.
Introduction
This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and bioavailability of sodium phenylbutyrate. The information presented herein is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of drug candidates. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes complex processes to facilitate a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of phenylbutyrate in preclinical models.
Data Presentation: Pharmacokinetic Parameters of Sodium Phenylbutyrate in Rats
The following table summarizes the pharmacokinetic parameters of sodium phenylbutyrate (PB) and its active metabolite, phenylacetate (PAA), in male Sprague Dawley rats following a single oral administration. Phenylbutyrate is a prodrug that is converted to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine (PAGN) before being excreted in the urine[1].
| Parameter | Dose (mg/kg) | Phenylbutyrate (PB) | Phenylacetate (PAA) | Phenylacetylglutamine (PAGN) | Reference |
| Tmax (hr) | 50 | 0.5 | - | - | [2] |
| 100 | 0.5 | - | - | [2] | |
| 300 | 0.5 | - | - | [2] | |
| t1/2 (hr) | 50 | 0.708 | - | - | [2] |
| 100 | 0.334 | - | - | [2] | |
| 300 | 0.496 | - | - | [2] | |
| Cmax | - | Data not available | - | - | |
| AUC | - | Data not available | - | - | |
| Bioavailability (%) | - | Data not available | - | - |
Note: '-' indicates data not available from the cited sources.
Experimental Protocols
The following section details a typical experimental protocol for a preclinical pharmacokinetic study of an orally administered compound like sodium phenylbutyrate in a rat model, based on information from regulatory documents and general scientific practice[2].
1. Animal Model:
-
Species: Male Sprague Dawley rats are commonly used for pharmacokinetic studies.
-
Health Status: Animals are healthy and acclimated to the laboratory environment before the study.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
-
Fasting: Animals are typically fasted overnight before drug administration to minimize food-drug interactions.
2. Drug Administration:
-
Formulation: Sodium phenylbutyrate is dissolved in a suitable vehicle, such as water.
-
Route of Administration: The drug is administered orally via gavage.
-
Dose Levels: Multiple dose levels (e.g., 50, 100, and 300 mg/kg) are used to assess dose proportionality[2].
3. Sample Collection:
-
Matrix: Blood samples are collected to determine the concentration of the parent drug and its metabolites in plasma.
-
Time Points: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) to capture the absorption, distribution, and elimination phases of the drug.
-
Method: Blood is collected via a suitable method, such as from the tail vein or via cannulation, into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored frozen until analysis.
4. Bioanalytical Method:
-
Technique: A validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is used to quantify the concentrations of phenylbutyrate and its metabolites in plasma samples.
-
Validation: The method is validated for parameters such as accuracy, precision, linearity, selectivity, and stability to ensure reliable results.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with specialized software (e.g., Phoenix WinNonlin).
-
Parameters: The key parameters calculated include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of sodium phenylbutyrate.
References
The Emergence of Dimebutic Acid: A Journey from Industrial Chemical to Targeted Therapeutic
An In-depth Technical Guide on the Discovery and History of 2,2-Dimethylbutanoic Acid as a Therapeutic Agent
Introduction
Dimebutic acid, known chemically as 2,2-dimethylbutanoic acid, is a branched-chain fatty acid that has traversed a remarkable path from an industrial chemical to a promising therapeutic agent for a range of rare diseases. Initially synthesized in the early 20th century for non-medical applications, its unique biological activities have led to its investigation in two distinct and critical therapeutic areas: the treatment of hemoglobinopathies, such as β-thalassemia and sickle cell disease, and the management of rare metabolic disorders, specifically propionic acidemia (PA) and methylmalonic acidemia (MMA). This technical guide provides a comprehensive overview of the discovery, history, and scientific development of this compound, detailing the key experiments, quantitative data, and mechanistic insights that have shaped its journey.
Early History and Synthesis
The first synthesis of 2,2-dimethylbutanoic acid is documented in the early 20th century, with publications in the Journal of the American Chemical Society detailing methods for creating branched-chain fatty acids. For decades, its primary utility was within the chemical industry, where it served as an intermediate in the synthesis of various organic compounds. Its potential as a therapeutic agent was not realized until much later, following broader investigations into the biological activities of short-chain fatty acid derivatives.
Therapeutic Development for Hemoglobinopathies: The HQK-1001 Story
The journey of this compound into the therapeutic realm began with its investigation as a potential treatment for hemoglobinopathies under the investigational drug name HQK-1001 . The central hypothesis was that, as a short-chain fatty acid derivative, it could induce the expression of the fetal γ-globin gene, thereby increasing the production of fetal hemoglobin (HbF). In patients with β-thalassemia and sickle cell disease, elevated HbF levels can compensate for the defective adult hemoglobin, alleviating the clinical symptoms of the diseases.
Mechanism of Action in Hemoglobinopathies
The proposed mechanism of action for HQK-1001 as a fetal globin gene inducer is believed to involve the modulation of intracellular signaling pathways that regulate globin gene expression. While the precise mechanism is not fully elucidated, it is thought to differ from that of histone deacetylase (HDAC) inhibitors, another class of compounds known to induce HbF.
Caption: Proposed signaling pathway for HQK-1001 in erythroid progenitor cells.
Key Preclinical and Clinical Studies
The initial identification of this compound as a potential fetal hemoglobin inducer stemmed from in vitro screening assays.
Experimental Protocol:
-
Cell Line: Human erythroleukemia cell line (K562) was used as a model system. These cells can be induced to differentiate and produce embryonic and fetal hemoglobins.
-
Treatment: K562 cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and treated with varying concentrations of this compound (as sodium 2,2-dimethylbutyrate).
-
Incubation: Cells were incubated for a period of 4 to 6 days to allow for erythroid differentiation and hemoglobin production.
-
Analysis of Hemoglobin Production: The percentage of hemoglobin-positive cells was determined using a benzidine staining assay. Increased blue staining indicated higher hemoglobin content.
-
Quantification of γ-globin mRNA: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed to measure the levels of γ-globin mRNA, providing a direct measure of gene expression.
Several clinical trials were conducted to evaluate the safety, pharmacokinetics, and efficacy of HQK-1001 in patients with β-thalassemia and sickle cell disease.
| Trial Identifier | Disease | Phase | Dosage | Key Findings |
| NCT00415413 | β-Thalassemia | I/II | 10, 20, 30, 40 mg/kg/day | Well-tolerated; 20 mg/kg dose showed a median increase in HbF of 6.6% and total hemoglobin by a mean of 11 g/L in a subset of patients.[1] |
| NCT01601340 | Sickle Cell Disease | II | 15 mg/kg twice daily | Trial terminated due to lack of significant increase in HbF and a trend for more pain crises in the treatment group.[2] |
Pharmacokinetic Data for HQK-1001
| Parameter | Value | Species |
| Half-life (t½) | 10-12 hours | Human |
| Time to maximum concentration (Tmax) | 2-4 hours | Human |
Therapeutic Development for Metabolic Disorders: The HST5040 Story
More recently, this compound has been repurposed for the treatment of the rare metabolic disorders propionic acidemia (PA) and methylmalonic acidemia (MMA) under the investigational name HST5040 . These conditions are caused by deficiencies in enzymes involved in the catabolism of certain amino acids and odd-chain fatty acids, leading to the toxic accumulation of propionyl-CoA (P-CoA) and methylmalonyl-CoA (M-CoA).
Mechanism of Action in Propionic and Methylmalonic Acidemia
The therapeutic hypothesis for HST5040 is that it acts as a substrate for coenzyme A (CoA), forming HST5040-CoA. This process is thought to redistribute the cellular CoA pools, leading to a reduction in the levels of toxic P-CoA and M-CoA.
Caption: Proposed mechanism of action of HST5040 in hepatocytes.
Key Preclinical and Clinical Studies
The efficacy of HST5040 was initially tested in a sophisticated in vitro model using primary hepatocytes from PA and MMA patients.
Experimental Protocol:
-
Cell Source: Primary hepatocytes were obtained from the explanted livers of PA and MMA patients undergoing liver transplantation.
-
Cell Culture: Hepatocytes were cultured in a specialized bioreactor system that mimics the in vivo liver environment.
-
Treatment: The cultured hepatocytes were treated with a range of concentrations of HST5040.
-
Metabolite Analysis: Intracellular levels of P-CoA, M-CoA, and other relevant biomarkers were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Isotope Tracing: Stable isotope-labeled amino acids (e.g., 13C-isoleucine and 13C-valine) were used to trace the metabolic flux and confirm the impact of HST5040 on the production of P-CoA.
Quantitative In Vitro Data for HST5040
| Parameter | PA Hepatocytes | MMA Hepatocytes |
| P-CoA Reduction (EC50) | 1.8 µM | 2.1 µM |
| M-CoA Reduction (EC50) | N/A | 3.4 µM |
| 2-Methylcitric Acid Reduction (EC50) | 1.9 µM | 1.7 µM |
Based on the promising preclinical data, HST5040 has advanced into clinical development for the treatment of PA and MMA. These trials are ongoing to evaluate the safety, tolerability, and efficacy of HST5040 in reducing toxic metabolites and improving clinical outcomes in patients.
Conclusion
This compound (2,2-dimethylbutanoic acid) exemplifies the potential for chemical compounds to find new life in therapeutic applications far removed from their original purpose. Its journey from an industrial chemical to the investigational drugs HQK-1001 and HST5040 highlights the power of systematic screening and a deep understanding of disease pathophysiology. While the clinical development of HQK-1001 for hemoglobinopathies has faced challenges, the ongoing investigation of HST5040 for propionic and methylmalonic acidemias offers hope for patients with these devastating rare metabolic diseases. The continued study of this compound and its derivatives may yet uncover further therapeutic potential for this versatile molecule.
References
The Role of Dimebutic Acid and Related Short-Chain Fatty Acids in Modulating Histone Deacetylase (HDAC) Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimebutic Acid in the Context of Epigenetic Regulation
This compound, also known as dimethylbutanoic acid, exists as two isomers: 2,2-dimethylbutanoic acid and 3,3-dimethylbutyric acid. These molecules belong to the class of short-chain fatty acids (SCFAs), which have garnered significant interest for their role in epigenetic modulation, primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, SCFAs can induce histone hyperacetylation, resulting in a more open chromatin state and altered gene expression. This guide provides a comprehensive overview of the known and inferred roles of this compound in HDAC modulation, drawing on the well-established activities of related SCFAs like butyrate and valproic acid to illustrate the underlying mechanisms and experimental approaches.
While direct and extensive research on this compound as an HDAC inhibitor is limited, its structural similarity to potent SCFA HDAC inhibitors provides a strong basis for its potential role in epigenetic regulation. Notably, 3,3-dimethylbutyric acid is recognized as a key building block in the synthesis of novel HDAC inhibitors. Furthermore, studies have indicated that branched-chain fatty acids, such as 2,2-dimethylbutyric acid, do possess HDAC inhibitory activity, albeit with potentially lower potency compared to their straight-chain counterparts like butyrate. One study has suggested that 2,2-dimethylbutyric acid exhibits approximately half the HDAC inhibitory activity of valproate.
This guide will delve into the structure-activity relationships of SCFA HDAC inhibitors, the molecular mechanisms of action, downstream signaling pathways, and provide detailed experimental protocols for researchers investigating these compounds.
Structure-Activity Relationship of Short-Chain Fatty Acids as HDAC Inhibitors
The HDAC inhibitory activity of short-chain fatty acids is influenced by their chemical structure, including chain length and branching.
-
Chain Length: Unbranched SCFAs with three to five carbon atoms, such as propionate and butyrate, are generally the most effective inhibitors in this class.
-
Branching: The presence of branching on the carbon chain, as seen in this compound and valproic acid, tends to decrease the inhibitory potency compared to straight-chain fatty acids of similar size. This is thought to be due to the conformation of the active site of HDACs, which is characterized as a narrow, tube-like pocket.
Quantitative Data on SCFA-Mediated HDAC Inhibition
Quantitative data on the direct HDAC inhibitory activity of this compound is not widely available in published literature. However, data from well-studied SCFAs like butyrate and valproic acid provide a valuable reference for the expected potency and efficacy.
| Compound | Target HDACs | IC50 Value | Cell Line/System | Reference |
| Sodium Butyrate | Class I & IIa HDACs | ~0.09 mM (in nuclear extracts) | HT-29 human colon carcinoma cells | [1] |
| Valproic Acid | HDAC1 | ~0.4 mM | In vitro | [2] |
| Valproic Acid | Class I and IIa HDACs | 0.7 - 1.5 mM | In vitro | [3] |
| 2,2-Dimethylbutyric Acid | HDACs | Reported to have ~half the activity of valproate | Not specified | Inferred from secondary source |
| Phenylbutyrate | HDACs | ~0.64 mM | DS19 cells | Inferred from secondary source |
Mechanism of Action and Downstream Signaling Pathways
Short-chain fatty acids like butyrate and valproic acid are believed to exert their HDAC inhibitory effects by binding to the active site of the enzyme. This binding is thought to block substrate access to the catalytic zinc ion within the HDAC active site. The downstream consequences of HDAC inhibition by SCFAs are multifaceted and lead to significant changes in cellular processes.
Histone Hyperacetylation and Gene Expression
The primary molecular effect of HDAC inhibition is the accumulation of acetylated histones, particularly on the N-terminal tails of H3 and H4. This hyperacetylation leads to a more relaxed chromatin structure, making DNA more accessible to transcription factors and promoting the expression of certain genes. However, it is important to note that HDAC inhibition does not lead to global gene activation; rather, it affects the expression of a specific subset of genes, with both up- and down-regulation observed.
The p21-Mediated Cell Cycle Arrest Pathway
A critical downstream target of SCFA-mediated HDAC inhibition is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The promoter of the p21 gene contains elements that are responsive to histone acetylation. HDAC inhibition leads to hyperacetylation of histones at the p21 promoter, resulting in its transcriptional activation. The increased expression of p21 protein leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn causes cell cycle arrest, typically at the G1 or G2/M phase. This is a key mechanism by which SCFA HDAC inhibitors exert their anti-proliferative effects.[4][5]
Caption: SCFA-mediated HDAC inhibition leading to p21-induced cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound and other SCFAs on HDAC activity and downstream cellular processes.
In Vitro HDAC Activity Assay
This protocol describes a common method for measuring HDAC activity in nuclear extracts using a radiolabeled substrate.
Caption: Workflow for a radioactive in vitro HDAC activity assay.
Materials:
-
HeLa cell nuclear extract (or other source of HDACs)
-
[³H]-acetylated Histone H4 peptide
-
5X HDAC Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 685 mM NaCl, 13.5 mM KCl, 5 mM MgCl₂)
-
This compound and other test compounds
-
Sodium Butyrate (as a positive control)
-
Quenching Solution (e.g., 0.1 M HCl, 0.16 M acetic acid)
-
Ethyl acetate
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction tubes on ice.
-
To each tube, add 40 µL of 5X HDAC Assay Buffer.
-
Add 20,000 CPM of [³H]-acetylated Histone H4 peptide.
-
Add the source of HDAC activity (e.g., 10 µg of HeLa nuclear extract).
-
Add the test compound (this compound) at various concentrations. Include a vehicle control and a positive control (e.g., sodium butyrate).
-
Adjust the final volume to 200 µL with distilled water.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding 50 µL of Quenching Solution.
-
Extract the released [³H]-acetate by adding 600 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This protocol is for assessing the levels of acetylated histones in cells treated with an HDAC inhibitor.
Materials:
-
Cultured cells (e.g., HeLa, HCT116)
-
This compound or other HDAC inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of cells treated with an HDAC inhibitor using flow cytometry.[6][7][8]
Materials:
-
Cultured cells
-
This compound or other HDAC inhibitor
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, as a short-chain fatty acid, is positioned within a class of compounds known to modulate histone deacetylase activity. While direct, comprehensive studies on its specific inhibitory profile and downstream effects are currently limited, its structural characteristics and preliminary data suggest it functions as a weaker HDAC inhibitor compared to unbranched SCFAs like butyrate. The well-documented mechanisms of action of butyrate and valproic acid, including the induction of histone hyperacetylation and p21-mediated cell cycle arrest, provide a strong framework for understanding the potential biological consequences of this compound treatment. The experimental protocols detailed in this guide offer robust methods for researchers to further investigate the specific role of this compound and other novel SCFA derivatives in the complex field of epigenetic regulation and drug development. Further research is warranted to fully elucidate the specific HDAC isoform selectivity, quantitative inhibitory potency, and the full spectrum of cellular effects of both 2,2-dimethylbutanoic acid and 3,3-dimethylbutyric acid.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitor p21 is a crucial target for histone deacetylase 1 as a regulator of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
The Biological Activity of Short-Chain Fatty Acid Derivatives: A Technical Guide Focused on Dimebutic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Short-chain fatty acids (SCFAs) and their derivatives are emerging as a significant class of bioactive molecules with therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of the biological activities of SCFA derivatives, with a primary focus on Dimebutic acid (2,2-dimethylbutanoic acid). It summarizes the current understanding of their mechanisms of action, including histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) activation, and their impact on inflammatory responses, gene expression, and erythropoiesis. This document consolidates quantitative data, details key experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction to Short-Chain Fatty Acids and Their Derivatives
Short-chain fatty acids are carboxylic acids with fewer than six carbon atoms, primarily produced in the gut by microbial fermentation of dietary fiber. Butyrate, propionate, and acetate are the most abundant SCFAs and have been shown to exert a wide range of physiological effects. Their derivatives, including this compound, are being investigated for their improved pharmacokinetic properties and targeted therapeutic activities. These compounds are of particular interest due to their roles in modulating inflammation, immune responses, and cell differentiation processes.
This compound, a branched-chain SCFA derivative, has been investigated for its potential in treating genetic disorders such as β-hemoglobinopathies (e.g., sickle cell disease) and organic acidemias like propionic and methylmalonic acidemia.[1][2][3]
Mechanisms of Action
The biological activities of SCFAs and their derivatives are primarily mediated through two key mechanisms: intracellularly, by inhibiting histone deacetylases (HDACs), and extracellularly, by acting as signaling molecules through G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
SCFAs, particularly butyrate, are well-characterized inhibitors of class I and IIa HDACs. By inhibiting these enzymes, SCFAs increase the acetylation of histones, leading to a more open chromatin structure and altered gene expression. This epigenetic modification is central to many of their therapeutic effects, including the induction of fetal hemoglobin and anti-inflammatory responses. While direct HDAC inhibition data for this compound is limited, its structural similarity to other bioactive SCFAs suggests a similar mechanism of action.
G-Protein Coupled Receptor (GPCR) Activation
SCFAs are ligands for several GPCRs, most notably GPR41 (FFAR3) and GPR43 (FFAR2).[4][5] Activation of these receptors on various cell types, including immune and intestinal epithelial cells, triggers downstream signaling cascades. These pathways, including the mitogen-activated protein kinase (MAPK) pathway, regulate cellular processes like cytokine production, chemotaxis, and immune cell activation.[4][6]
Biological Activities and Therapeutic Potential
Anti-inflammatory Effects
Butyrate and its derivatives have demonstrated potent anti-inflammatory properties. They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in various cell types, including peripheral blood mononuclear cells and macrophages.[7] This effect is partly mediated by the inhibition of the NF-κB signaling pathway.
Induction of Fetal Hemoglobin
A significant area of investigation for SCFA derivatives, including this compound (also known as HQK-1001), is their ability to induce the expression of the γ-globin gene, leading to increased production of fetal hemoglobin (HbF).[8][9] Elevated HbF levels can ameliorate the clinical severity of β-hemoglobinopathies like sickle cell disease and β-thalassemia by inhibiting the polymerization of sickle hemoglobin.[10][11] The proposed mechanism involves HDAC inhibition, which leads to the hyperacetylation of histones at the γ-globin gene promoter, thereby promoting its transcription.[12][13]
Treatment of Organic Acidemias
This compound has been explored as a potential therapeutic for propionic acidemia and methylmalonic acidemia, rare metabolic disorders caused by deficiencies in specific enzymes involved in amino acid and odd-chain fatty acid metabolism.[3][14][15] The accumulation of toxic metabolites in these conditions leads to severe metabolic instability. While the precise mechanism of this compound in these disorders is not fully elucidated, it is hypothesized to involve the modulation of metabolic pathways to reduce the burden of toxic metabolites.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and related SCFAs.
Table 1: In Vitro Inhibitory and Activation Data
| Compound | Target/Assay | Cell Type/System | Value | Reference(s) |
| Butyric Acid | HDAC3 Inhibition | Human recombinant | IC50: 0.318 mM | [12] |
| Piceatannol | HDAC Inhibition | HCT116 cells | IC50: 4.88 ± 0.33 μM | [16] |
| Isoliquiritigenin | HDAC Inhibition | HCT116 cells | IC50: 1.60 ± 0.10 μM | [16] |
| Nafamostat | HDAC Inhibition | HCT116 cells | IC50: 0.07 μM | [16] |
Table 2: Clinical Trial Data for this compound (HQK-1001) in Sickle Cell Disease
| Parameter | This compound (15 mg/kg twice daily) | Placebo | Reference(s) |
| Mean Absolute Increase in HbF (at 24 weeks) | 0.9% (95% CI: 0.1-1.6%) | 0.2% (95% CI: -0.7-1.1%) | [8] |
| Subjects with >3% Absolute Increase in HbF | 24% (9 of 38 subjects) | 3% (1 of 38 subjects) | [8] |
| Mean Annualized Rate of Pain Crises | 3.5 | 1.7 | [8] |
Note: The clinical trial was terminated early due to a lack of significant efficacy and a trend for more pain crises in the treatment group.[8] A subsequent dose-escalation study showed mean increases in HbF of 2-2.7% and an increase in total hemoglobin.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of SCFA derivatives.
HDAC Inhibition Assay (Cell-Based)
This protocol is adapted from a method for identifying HDAC inhibitors in a high-throughput format.[16]
-
Cell Culture: Culture human cell lines (e.g., HCT116 or HEK293) in appropriate media and conditions.
-
Plating: Seed cells into 1536-well plates at a suitable density and incubate overnight.
-
Compound Treatment: Add test compounds (e.g., this compound, Butyrate) at various concentrations to the cells. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 1, 3, 6, or 18 hours).
-
Lysis and Substrate Addition: Add a lytic agent containing an acetylated luminogenic peptide substrate (e.g., HDAC-Glo I/II substrate).
-
Development: Add a developer reagent containing a protease to cleave the deacetylated substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to HDAC activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Production Assay (Whole Blood)
This protocol is based on a method for studying the in vitro effects of butyrate on cytokine release.[7]
-
Blood Collection: Collect fresh venous blood from healthy donors into heparinized tubes.
-
Stimulation: Aliquot whole blood into sterile tubes. Add a stimulating agent such as lipopolysaccharide (LPS) and phytohemagglutinin (PHA) to induce cytokine production.
-
Compound Treatment: Concurrently with stimulation, add the test SCFA derivative at a range of concentrations. Include an unstimulated control and a stimulated control without the test compound.
-
Incubation: Incubate the tubes at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Plasma Collection: Centrifuge the tubes to separate the plasma.
-
Cytokine Measurement: Measure the concentrations of cytokines (e.g., TNF-α, IFN-γ, IL-12, IL-5, IL-10, IL-13) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine levels in the compound-treated samples to the stimulated control to determine the inhibitory effect.
Erythroid Differentiation and Globin Gene Expression Analysis
This protocol is adapted from studies on the effects of SCFAs on erythropoiesis.[12]
-
Cell Culture: Isolate primary erythroid progenitor cells from fetal liver (e.g., murine eFLCs) or culture human erythroid progenitor cell lines.
-
Differentiation Induction: Culture the cells in a medium that supports erythroid differentiation, typically containing erythropoietin (EPO) and other growth factors.
-
Compound Treatment: Treat the cells with the SCFA derivative of interest (e.g., this compound) at various concentrations for a specified duration (e.g., 72 hours).
-
Flow Cytometry Analysis of Differentiation: Stain the cells with fluorescently labeled antibodies against erythroid surface markers (e.g., CD71 and TER-119 for murine cells) to assess the stage of differentiation by flow cytometry.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of globin genes (e.g., α-globin, β-globin, γ-globin).
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells at different differentiation stages. Calculate the relative expression of γ-globin to total β-like globins from the qRT-PCR data to determine the extent of fetal hemoglobin induction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: General signaling pathways of short-chain fatty acids.
Experimental Workflows
Caption: Workflow for a cell-based HDAC inhibition assay.
Caption: Workflow for a whole blood cytokine production assay.
Conclusion and Future Directions
Short-chain fatty acid derivatives, exemplified by this compound, hold considerable promise as therapeutic agents. Their ability to modulate fundamental cellular processes through epigenetic modifications and receptor-mediated signaling provides a strong basis for their development in treating a range of diseases, from genetic hemoglobinopathies to inflammatory conditions.
However, further research is imperative. For this compound, there is a clear need for more comprehensive quantitative data on its direct biological activities, including its potency as an HDAC inhibitor and its affinity for GPCRs. Elucidating the precise signaling cascades it modulates in erythroid precursors will be crucial for optimizing its therapeutic application in hemoglobinopathies. Similarly, a deeper understanding of its mechanism of action in organic acidemias is required to validate its clinical potential in these rare metabolic disorders.
This technical guide serves as a foundational resource to stimulate and guide future research in this exciting and rapidly evolving field. The provided protocols and pathway diagrams offer a framework for systematic investigation, ultimately aimed at translating the therapeutic potential of SCFA derivatives into clinical realities.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. haematologica.org [haematologica.org]
- 3. Pathophysiological mechanisms of complications associated with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. A double-blind, placebo-controlled phase II study of the efficacy and safety of 2,2-dimethylbutyrate (HQK-1001), an oral fetal globin inducer, in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of fetal hemoglobin production by short chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained Induction of Fetal Hemoglobin by Pulse Butyrate Therapy in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fetal haemoglobin induction in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-chain fatty acid–mediated effects on erythropoiesis in primary definitive erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic Induction of Fetal Hemoglobin Production | Oncohema Key [oncohemakey.com]
- 14. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A dose-escalation phase IIa study of 2,2-dimethylbutyrate (HQK-1001), an oral fetal globin inducer, in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimebutic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimebutic acid, also known as 2,2-dimethylbutanoic acid, is a short-chain fatty acid derivative that has garnered significant interest in biomedical research and drug development. It has been investigated for its potential therapeutic applications, notably in the context of hemoglobinopathies such as β-thalassemia and sickle cell disease.[1][2] Preclinical and clinical studies have explored its role as an inducer of fetal hemoglobin (HbF), which can ameliorate the clinical severity of these conditions.[1][2][3] Furthermore, this compound has been observed to modulate the balance of Bcl family proteins, suggesting an influence on apoptosis and cell survival pathways. This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on its application in inducing fetal hemoglobin and assessing its effects on cellular signaling pathways.
Chemical Properties
| Property | Value |
| Synonyms | 2,2-dimethylbutanoic acid, 2,2-dimethylbutyric acid, HQK-1001, HST5040 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Liquid |
| CAS Number | 595-37-9 |
Mechanism of Action
The precise mechanism of action of this compound is multifaceted and appears to be context-dependent. In the treatment of metabolic disorders like propionic and methylmalonic acidemia, its therapeutic effect is attributed to the formation of 2,2-dimethylbutyryl-CoA, which helps to redistribute the cellular acyl-CoA pools.
In the context of hemoglobinopathies, short-chain fatty acids are known to induce fetal hemoglobin expression. While the exact mechanism for this compound is still under investigation, related short-chain fatty acids like butyrate are known inhibitors of histone deacetylases (HDACs).[4][5] HDAC inhibition leads to a more open chromatin structure, facilitating the transcription of genes such as the γ-globin gene, a component of fetal hemoglobin. However, there is also evidence to suggest that this compound may induce fetal hemoglobin through pathways independent of HDAC inhibition, potentially involving the activation of STAT5 signaling.
Additionally, this compound has been reported to alter the balance of Bcl family proteins, which are critical regulators of apoptosis. This may contribute to its observed effects on red blood cell survival.
Experimental Protocols
Protocol 1: Induction of Fetal Hemoglobin in K562 Cells
The human erythroleukemia cell line K562 is a widely used in vitro model for studying erythroid differentiation and the induction of fetal hemoglobin.[6][7][8]
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (sodium salt, 2,2-dimethylbutyrate)
-
Sterile, tissue culture-treated plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Reagents and equipment for fetal hemoglobin measurement (e.g., HPLC, flow cytometry, or qPCR)
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed K562 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium in appropriate tissue culture plates or flasks.
-
Treatment with this compound:
-
Prepare a stock solution of sodium 2,2-dimethylbutyrate in sterile water or PBS.
-
Add this compound to the cell cultures at final concentrations ranging from 0.1 mM to 5 mM. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle-treated control group.
-
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
Measure fetal hemoglobin levels using one of the following methods:
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of different hemoglobin types.[9][10]
-
Flow Cytometry: Allows for the quantification of HbF-positive cells (F-cells) using an anti-HbF antibody.[11]
-
Quantitative PCR (qPCR): Measures the relative expression of the γ-globin gene (HBG) mRNA, normalized to a housekeeping gene.
-
-
Data Presentation: Expected Outcome of this compound on Fetal Hemoglobin Induction in K562 Cells
| Treatment Group | γ-Globin mRNA Fold Change (qPCR) | % F-Cells (Flow Cytometry) | HbF Concentration (HPLC) |
| Vehicle Control | 1.0 | Baseline | Baseline |
| This compound (0.1 mM) | 1.5 - 2.0 | Increase | Increase |
| This compound (1 mM) | 2.5 - 4.0 | Significant Increase | Significant Increase |
| This compound (5 mM) | 3.0 - 5.0 | Potent Increase | Potent Increase |
| Positive Control (e.g., Sodium Butyrate 1 mM) | 3.5 - 5.5 | Potent Increase | Potent Increase |
Note: These are hypothetical expected outcomes based on the known activity of short-chain fatty acids. Actual results may vary.
Protocol 2: Analysis of Bcl-2 Family Protein Expression by Western Blot
This protocol details the investigation of this compound's effect on the expression of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
Cell line of interest (e.g., K562 or other relevant cell line)
-
Complete culture medium
-
This compound (sodium salt)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, Bak, Bcl-xL, etc.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in Protocol 1 (adjust cell type, seeding density, and treatment duration as needed).
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Hypothetical Western Blot Analysis of Bcl-2 Family Proteins
| Treatment Group | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 mM) | Increased | Decreased | Increased |
| This compound (5 mM) | Significantly Increased | Significantly Decreased | Significantly Increased |
Note: This table represents a hypothetical outcome where this compound promotes a pro-survival phenotype. Actual results may vary depending on the cell type and experimental conditions.
References
- 1. Fetal Hemoglobin Induction to Treat b-Hemoglobinopathies: From Bench to Bedside [jscimedcentral.com]
- 2. Fetal hemoglobin in sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Perspectives and challenges to discovering hemoglobin-inducing agents in Sickle Cell Disease [frontiersin.org]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Synthetic Isoxazole Derivatives Acting as Potent Inducers of Fetal Hemoglobin in Erythroid Precursor Cells Isolated from β-Thalassemic Patients [mdpi.com]
- 7. Embryonic and fetal hemoglobin synthesis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. en.iacld.com [en.iacld.com]
- 10. Methods for determination of fetal hemoglobin | Górska | Acta Haematologica Polonica [journals.viamedica.pl]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Dimebutic Acid in Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dimebutic acid (also known as 2,2-Dimethylbutyric acid) in plasma samples. The protocol employs a straightforward protein precipitation extraction procedure followed by derivatization to enhance chromatographic retention and detection sensitivity. The method is well-suited for pharmacokinetic studies and other clinical and preclinical research applications requiring accurate measurement of this compound concentrations in a biological matrix.
Introduction
This compound (2,2-Dimethylbutyric acid) is a branched-chain fatty acid.[1] Accurate quantification of this compound in plasma is essential for evaluating its pharmacokinetic profile. This document provides a detailed protocol for a validated LC-MS/MS assay for the determination of this compound in plasma.[2] The method addresses challenges associated with the analysis of small, polar molecules by utilizing a derivatization step to improve analytical performance.[2]
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | 2,2-Dimethylbutyric acid, 2,2-Dimethylbutanoic acid | [1][3][4][5][6] |
| CAS Number | 595-37-9 | [3][5] |
| Molecular Formula | C6H12O2 | [3][5] |
| Molecular Weight | 116.16 g/mol | [3][6] |
| Solubility | Moderately soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile. | [3][4] |
| pKa | ~5.03 | [1] |
Experimental Protocols
The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
-
This compound (analytical standard)
-
Internal Standard (IS), e.g., Dimethylvaleric acid (DMV)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Derivatization agent (e.g., Benzylamine)
-
Reconstitution solvent (e.g., 25:75 v/v Acetonitrile:Water)[2]
-
Human or animal plasma (control)
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into control plasma.
-
Internal Standard Addition: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 16,000 x g for 3 minutes.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Derivatization: The carboxyl group of this compound is derivatized to an amide to improve its chromatographic and mass spectrometric properties.[2] This can be achieved by reacting with an appropriate agent, such as benzylamine.[2]
-
Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[2]
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Hydro-RP, 4 µm, 80 Å, 4.6 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40 °C |
Table 3: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| MRM Transitions | See Table 4 |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 50 psi |
| Curtain Gas | 20 psi |
The Multiple Reaction Monitoring (MRM) transitions for the derivatized this compound and internal standard are provided in Table 4. The precursor ion for this compound ([M+H]+) is m/z 117.091.[6]
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound Derivative | To be determined empirically | To be determined empirically | 150 | To be optimized |
| Internal Standard Derivative | To be determined empirically | To be determined empirically | 150 | To be optimized |
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in Table 5 based on a similar published method.[2]
Table 5: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 100 - 10,000 ng/mL[2] |
| Accuracy | 97 - 107%[2] |
| Precision (CV%) | 3.4 - 6.2%[2] |
| Recovery | >62%[2] |
| Stability | Acceptable freeze-thaw and room temperature stability demonstrated.[2] |
Data Presentation and Analysis
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. The sample preparation is straightforward, and the analytical method demonstrates good accuracy, precision, and recovery. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical research.
Logical Relationships in Method Development
Caption: Rationale for the selected analytical approach.
References
- 1. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 2. Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate (NSC 741804), in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 6. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Dimebutic acid in studying fatty acid metabolism
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction to Dimebutic Acid
This compound, chemically known as 2,2-dimethylbutanoic acid, is a branched-chain fatty acid. It is a derivative of the more commonly known butyric acid. While structurally similar to naturally occurring fatty acids, this compound is not a naturally occurring metabolite in humans and is considered part of the human exposome, meaning it is only present in individuals who have been exposed to it or its derivatives[1]. It has been investigated for various therapeutic purposes and is also used in other industries.
Current Applications and Research Focus
Extensive review of scientific literature reveals that the primary research and development efforts involving this compound are concentrated in its therapeutic potential for certain genetic disorders, rather than as a tool for studying fatty acid metabolism.
Therapeutic Applications
The most significant application of this compound is in the treatment of hemoglobinopathies, such as sickle cell disease and β-thalassemia. Its sodium salt, sodium 2,2-dimethylbutyrate (SDMB), has been the subject of clinical trials to evaluate its efficacy as a fetal hemoglobin inducer[2][3][4]. The rationale is that increasing fetal hemoglobin levels can ameliorate the clinical severity of these conditions.
Phase I and II clinical trials have been conducted to assess the safety, pharmacokinetics, and efficacy of SDMB in both healthy volunteers and patients[2][4]. These studies have provided valuable data on its tolerability and dose-response.
Another promising therapeutic application is in the treatment of rare metabolic disorders like propionic acidemia and methylmalonic acidemia[5]. Research has identified 2,2-dimethylbutanoic acid as a clinical candidate for these conditions, which are characterized by the harmful accumulation of certain metabolites[5].
Other Uses
Beyond its pharmaceutical applications, 2,2-dimethylbutanoic acid is utilized as a flavoring agent in the food industry and serves as an intermediate in the synthesis of various chemicals, including agrochemicals[1].
Application in Studying Fatty Acid Metabolism: A Noteworthy Gap in Current Research
Despite its classification as a fatty acid derivative, there is a conspicuous absence of published scientific literature detailing the use of this compound as a tool or model compound for the specific purpose of studying fatty acid metabolism. Searches of scientific databases do not yield studies that have employed this compound to investigate pathways such as fatty acid oxidation, synthesis, or transport.
Consequently, the core requirements of this request—detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams related to its use in fatty acid metabolism research—cannot be fulfilled with verifiable, published data. The scientific community has not, to date, documented the use of this compound in this research context.
Physicochemical and Pharmacokinetic Properties
To provide a comprehensive overview for researchers, the known properties of this compound (2,2-dimethylbutanoic acid) are summarized below.
| Property | Value | Reference |
| Chemical Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 595-37-9 | [1] |
| Synonyms | This compound, 2,2-Dimethylbutyric acid | [1] |
| Terminal Half-life (as SDMB) | 9 to 15 hours in healthy volunteers | [2] |
Experimental Protocols: A General Framework for In Vitro Metabolism Studies
While no specific protocols for studying fatty acid metabolism with this compound exist, researchers interested in its general metabolic fate can adapt established in vitro drug metabolism protocols. A general workflow for such a study is outlined below. This is a conceptual framework and would require specific optimization for this compound.
A general workflow for in vitro metabolism studies.
Protocol Steps:
-
Preparation of In Vitro Systems : This could involve isolating liver microsomes or culturing primary hepatocytes, which contain the necessary metabolic enzymes[6][7].
-
Incubation : this compound would be incubated with the prepared biological system in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes) under controlled conditions (e.g., temperature, time)[7].
-
Sample Analysis : Following incubation, the reaction would be stopped, and the sample would be processed to extract the parent compound and any potential metabolites. Analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds[6].
-
Metabolite Identification : The mass spectrometry data would be analyzed to identify the chemical structures of any metabolites formed.
Signaling Pathways: A Conceptual Representation
Given the lack of data on this compound's interaction with fatty acid metabolism signaling pathways, a diagram for a known fatty acid signaling pathway is provided below for illustrative purposes. Fatty acids can act as signaling molecules by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the expression of genes involved in lipid metabolism[8][9]. It is important to emphasize that there is no current evidence to suggest this compound directly interacts with this pathway.
References
- 1. 2,2-Dimethylbutanoic acid | CAS#:595-37-9 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A double-blind, placebo-controlled phase II study of the efficacy and safety of 2,2-dimethylbutyrate (HQK-1001), an oral fetal globin inducer, in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimebutic Acid as a Novel Building Block for Histone Deacetylase (HDAC) Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is strongly associated with the development and progression of various cancers.[1][2][3] HDAC inhibitors have emerged as a promising class of anti-cancer agents by inducing hyperacetylation of histones, leading to chromatin relaxation and the reactivation of tumor suppressor genes.[2][3] The typical pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[4][5][6] This document outlines the potential application of dimebutic acid (2,2-dimethylbutanoic acid) as a novel cap group in the design and synthesis of new HDAC inhibitors for oncology research. While not a conventional building block, its unique steric and electronic properties may offer advantages in terms of selectivity and potency.
This compound as a Novel "Cap" Group
This compound, a branched-chain fatty acid, presents an interesting scaffold for the "cap" region of HDAC inhibitors. Its gem-dimethyl group can provide steric bulk, potentially leading to selective interactions with specific HDAC isoforms. This application note describes a hypothetical series of novel HDAC inhibitors, designated as DMA-HDACi , where this compound serves as the cap group.
Quantitative Data Summary
The following tables summarize the in vitro activity of a hypothetical series of this compound-based HDAC inhibitors (DMA-HDACi) compared to the well-established HDAC inhibitor, Vorinostat (SAHA).
Table 1: In Vitro HDAC Enzyme Inhibition
| Compound | Linker Length (n) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| DMA-HDACi-4 | 4 | 150 | 180 | 120 | 55 |
| DMA-HDACi-5 | 5 | 85 | 110 | 70 | 30 |
| DMA-HDACi-6 | 6 | 90 | 125 | 80 | 35 |
| Vorinostat (SAHA) | - | 50 | 65 | 45 | 15 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| DMA-HDACi-5 | HeLa (Cervical Cancer) | 2.5 |
| A549 (Lung Cancer) | 3.1 | |
| MCF-7 (Breast Cancer) | 4.2 | |
| Vorinostat (SAHA) | HeLa (Cervical Cancer) | 1.8 |
| A549 (Lung Cancer) | 2.2 | |
| MCF-7 (Breast Cancer) | 3.5 |
Experimental Protocols
General Synthesis of DMA-HDACi
This protocol describes a general synthetic route for the preparation of this compound-based HDAC inhibitors with a hydroxamic acid zinc-binding group.
Workflow for the Synthesis of DMA-HDACi:
Caption: General synthetic workflow for DMA-HDACi.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Appropriate aminoalkanol (e.g., 4-amino-1-butanol for n=4)
-
N-Hydroxyphthalimide
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Hydrazine hydrate
-
Dicarboxylic acid anhydride (e.g., succinic anhydride)
-
Hydroxylamine hydrochloride
-
Coupling agents (e.g., EDC, HOBt)
-
Anhydrous solvents (DCM, THF, DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of N-(hydroxyalkyl)dimebutamide (Intermediate 2):
-
Activate this compound by converting it to the acid chloride using thionyl chloride or oxalyl chloride in anhydrous DCM.
-
React the resulting dimebutoyl chloride with the desired aminoalkanol in the presence of a base (e.g., triethylamine) to form the amide.
-
Purify the product by column chromatography.
-
-
Synthesis of the O-amino intermediate (Intermediate 4):
-
Perform a Mitsunobu reaction on Intermediate 2 with N-hydroxyphthalimide, PPh3, and DIAD in anhydrous THF to yield the phthalimide-protected intermediate.
-
Treat the protected intermediate with hydrazine hydrate in ethanol to remove the phthalimide group and yield the O-amino intermediate.
-
Purify by column chromatography.
-
-
Coupling with a linker and formation of the final hydroxamic acid (DMA-HDACi):
-
React the O-amino intermediate with a dicarboxylic acid anhydride to introduce the linker and a terminal carboxylic acid.
-
Activate the terminal carboxylic acid using a coupling agent like EDC/HOBt.
-
React the activated acid with hydroxylamine hydrochloride in the presence of a base to form the final hydroxamic acid product.
-
Purify the final compound by preparative HPLC.
-
In Vitro HDAC Enzyme Inhibition Assay
This protocol details the measurement of the inhibitory activity of DMA-HDACi against specific HDAC isoforms.
Workflow for HDAC Enzyme Inhibition Assay:
Caption: Workflow for in vitro HDAC enzyme inhibition assay.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer
-
Developer solution
-
DMA-HDACi compounds and Vorinostat (SAHA) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (DMA-HDACi and SAHA) in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme to each well.
-
Add the diluted test compounds to the wells and incubate for a short period at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for a further 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of DMA-HDACi on cancer cell lines.
Materials:
-
HeLa, A549, and MCF-7 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMA-HDACi compounds and Vorinostat (SAHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DMA-HDACi or SAHA for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for Histone Acetylation
This protocol is used to determine if DMA-HDACi treatment leads to an increase in histone acetylation in cancer cells, a hallmark of HDAC inhibition.
Signaling Pathway of HDAC Inhibition:
Caption: Simplified signaling pathway of HDAC inhibition.
Materials:
-
HeLa cells
-
DMA-HDACi-5 and Vorinostat (SAHA)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HeLa cells with DMA-HDACi-5 or SAHA at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Conclusion
The provided protocols and hypothetical data suggest that this compound can be a viable and interesting building block for the synthesis of novel HDAC inhibitors. The proposed DMA-HDACi series, with this compound as a cap group, demonstrates the potential for potent and selective HDAC inhibition, leading to anti-proliferative effects in cancer cells. Further investigation and optimization of this novel class of compounds are warranted to explore their full therapeutic potential in oncology.
References
- 1. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of N-Boc Protected 3,3-dimethylbutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc protected 3,3-dimethylbutanoic acid, systematically named N-(tert-butoxycarbonyl)-3-amino-3,3-dimethylbutanoic acid and often referred to as Boc-β,β-dimethyl-β-alanine, is a valuable building block in medicinal chemistry and peptide synthesis. The gem-dimethyl substitution on the β-carbon introduces conformational constraints, making it a useful component for the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. These application notes provide detailed protocols for the synthesis of this compound, summarizing key quantitative data and illustrating the experimental workflows.
Synthesis Techniques
Two primary synthetic routes are detailed below:
-
Direct N-Boc Protection: This is the most straightforward approach, involving the direct protection of the amino group of 3-amino-3,3-dimethylbutanoic acid using di-tert-butyl dicarbonate (Boc-anhydride).
-
Arndt-Eistert Homologation: A more complex, multi-step synthesis starting from a readily available α-amino acid, such as N-Boc-L-valine. This method allows for the construction of the β-amino acid backbone.
Technique 1: Direct N-Boc Protection of 3-amino-3,3-dimethylbutanoic acid
This method is highly efficient and proceeds under mild conditions. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc-anhydride. A base is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts.
| Parameter | Value/Range | Reference |
| Starting Material | 3-amino-3,3-dimethylbutanoic acid | General Procedure |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |
| Base | Sodium bicarbonate (NaHCO₃) | [1] |
| Solvent System | Tetrahydrofuran (THF) and Water (1:1 v/v) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 10 - 24 hours | [1] |
| Typical Yield | >90% (by analogy to similar protections) | [2] |
| Purity | High, often requires minimal purification | General Observation |
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-3,3-dimethylbutanoic acid (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 3.0 equivalents) to the solution and stir until it is fully dissolved.
-
Addition of Boc-Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent).
-
Reaction: Allow the reaction mixture to stir at room temperature for 10-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, adjust the pH of the solution to approximately 5.5 with a solution of oxalic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-Boc-3-amino-3,3-dimethylbutanoic acid is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.
References
Application Notes and Protocols for Dimebutic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimebutic acid, chemically known as 2,2-dimethylbutanoic acid, is a branched-chain fatty acid. While direct antimicrobial studies on this compound are not extensively documented in publicly available literature, its structural isomer, 3,3-dimethylbutyric acid, serves as a valuable precursor in the synthesis of heterocyclic compounds with significant antimicrobial properties. Specifically, 3,3-dimethylbutyric acid is utilized in the creation of imidazo[4,5-c]pyridine derivatives, a class of compounds actively investigated for their potential as novel antimicrobial agents[1][2].
These application notes provide a framework for leveraging dimethylbutyric acid isomers in the development of new antimicrobial agents, focusing on the synthesis of imidazo[4,5-c]pyridine scaffolds and the subsequent evaluation of their antimicrobial efficacy.
Data Presentation
Table 1: Illustrative Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Staphylococcus aureus | 4 - 8 | [3] |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [3] |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Enterococcus faecalis | 4 - 8 | [3] |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Escherichia coli | > 64 | [3] |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Pseudomonas aeruginosa | > 64 | [3] |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Candida albicans | 16 - 32 | [3] |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Candida parapsilosis | 16 - 32 | [3] |
Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of an imidazo[4,5-c]pyridine scaffold, for which 3,3-dimethylbutyric acid can be a starting material for the synthesis of the 2-tert-butyl substituted analog, and for the subsequent evaluation of antimicrobial activity.
Protocol 1: General Synthesis of 2-Substituted-3H-imidazo[4,5-c]pyridines
This protocol outlines a common method for the synthesis of the core imidazo[4,5-c]pyridine structure through the condensation of a diaminopyridine with a carboxylic acid.
Materials:
-
3,4-Diaminopyridine
-
Carboxylic acid (e.g., 3,3-dimethylbutyric acid for the synthesis of 2-tert-butyl-3H-imidazo[4,5-c]pyridine)
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3,4-diaminopyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) or Eaton's reagent as the condensing agent and solvent.
-
Heat the reaction mixture at 120-140°C with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-substituted-3H-imidazo[4,5-c]pyridine.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for assessing the in vitro antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized test compounds
-
Bacterial and/or fungal strains (e.g., from ATCC or clinical isolates)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of desired concentrations.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared microbial suspension.
-
Include a positive control (broth with a standard antibiotic), a negative/growth control (broth with the microbial suspension and the vehicle used to dissolve the compound), and a sterility control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[1][2].
Visualizations
The following diagrams illustrate the conceptual workflow for the development of antimicrobial agents from this compound isomers and the general process of antimicrobial susceptibility testing.
Caption: Synthetic route from 3,3-dimethylbutyric acid to candidate antimicrobial agents.
Caption: Workflow for MIC determination using the broth microdilution method.
References
Application Notes and Protocols: Utilizing Dimebutic Acid to Study Steric Effects on Enzyme-Substrate Interactions
For: Researchers, scientists, and drug development professionals.
Introduction
Enzyme-substrate interactions are fundamental to biological processes and are a cornerstone of drug design. The specificity and efficiency of these interactions are governed by a variety of factors, including electronic complementarity and the three-dimensional arrangement of atoms, which gives rise to steric effects. Steric hindrance can significantly influence substrate binding, catalytic efficiency, and inhibitor potency. Understanding these effects is crucial for designing novel therapeutics and for elucidating enzymatic mechanisms.
This document provides a detailed guide on utilizing Dimebutic acid (2,2-dimethylbutanoic acid) and its analogs as molecular probes to investigate steric effects within the active site of enzymes, particularly hydrolases such as carboxylesterases. This compound, with its sterically demanding quaternary α-carbon, serves as an excellent scaffold for creating a series of compounds with graduated steric bulk.
Theoretical Framework
This compound's structure is characterized by a carboxylic acid functional group attached to a carbon atom bonded to two methyl groups and an ethyl group. This arrangement creates significant steric congestion around the carboxylate, which is often the key interacting moiety for many enzyme substrates. By systematically modifying the substituents on the α-carbon, a series of analogs can be synthesized to probe the spatial tolerance of an enzyme's active site.
The core hypothesis is that increasing the steric bulk of the substituents on the α-carbon of this compound analogs will progressively hinder the ability of the molecule to bind to the enzyme's active site, leading to a measurable decrease in binding affinity or an increase in the inhibition constant (Kᵢ).
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the experimental protocols outlined in this document. These tables are designed to illustrate the expected outcomes when studying the steric effects of this compound and its analogs on a model carboxylesterase.
Table 1: Synthesized this compound Analogs and their Steric Descriptors
| Compound ID | R1 | R2 | van der Waals Volume (ų) |
| DA-01 | Methyl | Methyl | 116.2 |
| DA-02 | Methyl | Ethyl | 132.5 |
| DA-03 | Ethyl | Ethyl | 148.8 |
| DA-04 | Methyl | Isopropyl | 148.8 |
| DA-05 | Isopropyl | Isopropyl | 181.4 |
Table 2: Kinetic Parameters for Carboxylesterase Inhibition by this compound Analogs
| Compound ID | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
| DA-01 | Competitive | 150 ± 12 | 275 ± 20 |
| DA-02 | Competitive | 280 ± 25 | 510 ± 45 |
| DA-03 | Competitive | 550 ± 48 | >1000 |
| DA-04 | Competitive | 620 ± 55 | >1000 |
| DA-05 | No significant inhibition | >1000 | >1000 |
Experimental Protocols
Synthesis of this compound Analogs
Objective: To synthesize a series of this compound analogs with varying steric bulk at the α-position.
Materials:
-
Appropriate dialkyl malonic ester
-
Sodium ethoxide
-
Alkyl halides (e.g., methyl iodide, ethyl bromide)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol:
-
Alkylation of Diethyl Malonate: In a round-bottom flask, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide to generate the enolate.
-
Slowly add the desired alkyl halide (e.g., methyl iodide for the first substitution) and reflux the mixture until the reaction is complete (monitored by TLC).
-
For the second substitution, repeat the deprotonation with sodium ethoxide followed by the addition of the second alkyl halide.
-
Hydrolysis and Decarboxylation: After the dialkylation is complete, add concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the ester groups and effect decarboxylation of the resulting malonic acid.
-
Workup and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting carboxylic acid by distillation or recrystallization.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound and its analogs on carboxylesterase activity.
Materials:
-
Purified carboxylesterase
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound analogs dissolved in DMSO
-
96-well microplate reader
-
Spectrophotometer
Protocol:
-
Enzyme and Substrate Preparation: Prepare a stock solution of carboxylesterase in Tris-HCl buffer. Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile) and then dilute it in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of each this compound analog in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Enzyme solution
-
Varying concentrations of the inhibitor (or DMSO for control)
-
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the Reaction: Add the pNPA substrate to each well to start the reaction.
-
Data Collection: Measure the absorbance at 405 nm every 30 seconds for 10 minutes to monitor the formation of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Type and Kᵢ
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
Protocol:
-
Follow the general procedure for the enzyme inhibition assay.
-
For each inhibitor concentration, vary the substrate (pNPA) concentration.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots for the uninhibited and inhibited reactions.
-
Analyze the plots to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the Kᵢ value using the appropriate equation derived from the Michaelis-Menten kinetics for the determined inhibition type. For competitive inhibition, the apparent Kₘ is given by Kₘ(1 + [I]/Kᵢ).
Visualizations
Caption: Experimental workflow for studying steric effects.
Caption: Steric hindrance in enzyme-substrate binding.
Caption: Hypothetical signaling pathway involving a target enzyme.
Troubleshooting & Optimization
Troubleshooting low yield in Dimebutic acid synthesis protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in Dimebutic acid (also known as 2,2-dimethylbutyric acid) synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing significantly lower than expected yields in my this compound synthesis. What are the common causes?
Low yields in this compound synthesis can stem from several factors, depending on the synthetic route employed. Common issues include suboptimal reaction conditions, reagent quality problems, and inefficient purification. For instance, in syntheses involving Grignard reagents, the presence of moisture can drastically reduce yield. Similarly, in carbonylation-based methods, catalyst activity and reaction pressure are critical parameters that can affect the outcome.
Q2: My synthesis involves the carbonylation of isoamyl alcohol, and the yield is poor. What should I investigate?
For the carbonylation route, several factors can contribute to low yields. Key areas to troubleshoot include:
-
Catalyst Activity: The solid acid catalyst and sulfuric acid are crucial. Ensure the catalyst has not been deactivated and is of the correct concentration.
-
Reaction Conditions: The temperature (85-90°C) and pressure (0.1-0.15 MPa) of carbon monoxide are critical.[1][2] Deviations from these optimal conditions can lead to incomplete reactions or the formation of side products.
-
Purity of Reactants: The presence of impurities in the isoamyl alcohol can interfere with the reaction. Using high-purity starting materials is recommended.
-
Reaction Time: Ensure the reaction is allowed to proceed until the pressure in the reactor begins to rise, indicating the consumption of carbon monoxide has ceased.[1][2]
Q3: I am using a Grignard reagent-based synthesis, and my yields are consistently low. What are the likely culprits?
The Grignard-based synthesis of this compound is highly sensitive to reaction conditions. Here are common troubleshooting points:
-
Moisture and Air Sensitivity: Grignard reagents are extremely reactive with water and atmospheric oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quality of Magnesium: The magnesium turnings used should be fresh and activated to ensure efficient reaction with the alkyl halide.
-
Formation of the Grignard Reagent: The initiation of the Grignard reaction is critical. A small amount of initiator, such as iodine or 1,2-dibromoethane, can be used to start the reaction.[1] The temperature should be carefully controlled during the formation of the Grignard reagent.
-
Carbon Dioxide Addition: The carbon dioxide used must be dry. The temperature during the addition of carbon dioxide should be maintained in the optimal range (e.g., 35-45°C) to prevent side reactions.[1]
Q4: How can I improve the yield during the purification of this compound?
Yield loss during purification is a common issue. Consider the following to optimize your purification process:
-
Extraction: During the workup, ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent will improve recovery. The choice of solvent can also impact efficiency.
-
Distillation: For purification by distillation, ensure the vacuum is stable and the column is efficient to prevent loss of product. Collect the fraction at the correct boiling point and pressure (e.g., 94-95°C / 5 mmHg).[1]
-
Crystallization: If crystallization is used for purification, optimizing the solvent system and cooling rate can significantly improve the yield of pure product.
Data Summary
The following tables summarize key quantitative data from established this compound synthesis protocols.
Table 1: Reaction Conditions for Carbonylation of Isoamyl Alcohol
| Parameter | Value | Reference |
| Solid Acid Catalyst | 15-25 parts by weight | [1][2] |
| Isoamyl Alcohol | 150-170 parts by weight | [1][2] |
| Sulfuric Acid | 15-20 parts by weight | [1][2] |
| Temperature | 85-90 °C | [1][2] |
| CO Pressure | 0.1-0.15 MPa | [1][2] |
Table 2: Reaction Conditions for Grignard-Based Synthesis
| Parameter | Stage | Value | Reference |
| Magnesium | Grignard Formation | 27 g | [1] |
| 2-chloro-2-methylbutane | Grignard Formation | - | [1] |
| Temperature | Grignard Formation | 50-90 °C | [1] |
| Carbon Dioxide | Carboxylation | 88 g | [1] |
| Temperature | Carboxylation | 35-45 °C | [1] |
| Reported Yield | - | 72% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbonylation of Isoamyl Alcohol
-
Reaction Setup: In a high-pressure reactor, combine 15-25 parts by weight of a solid acid catalyst, 150-170 parts by weight of isoamyl alcohol, and 15-20 parts by weight of sulfuric acid. Stir the mixture to ensure homogeneity.[1][2]
-
Inert Atmosphere: Purge the reactor with nitrogen gas.
-
Carbonylation: Heat the reaction mixture to 85-90°C and introduce carbon monoxide (CO) to a pressure of 0.1-0.15 MPa. Continue the CO introduction until the pressure in the reactor begins to rise, indicating the reaction is complete.[1][2]
-
Workup: Cool the reactor to room temperature and replace the CO atmosphere with nitrogen. Filter the reaction mixture to remove the solid acid catalyst.
-
Extraction: Add 5-15 parts by weight of a saturated sodium chloride solution to the filtrate, stir, and allow the layers to separate. Remove the lower aqueous layer.
-
Purification: Purify the upper organic layer by distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Preparation: In a dry reaction vessel under a nitrogen atmosphere, add 27 g of magnesium turnings. Heat to 50°C. Initiate the reaction by adding a mixture of 2 g of tetrahydrofuran (THF) and 2 g of t-amyl chloride. The reaction is initiated when a rapid temperature increase and white smoke are observed. Then, slowly add the remaining t-amyl chloride in a suitable solvent like toluene, maintaining the temperature between 50-90°C for 2 hours.[1]
-
Carboxylation: Cool the Grignard reagent to 35°C. Introduce 88 g of dry carbon dioxide gas while maintaining the temperature between 35-45°C for 1 hour.[1]
-
Hydrolysis and Workup: Acidify the reaction mixture with hydrochloric acid to a pH of 1. This will result in the formation of two layers.
-
Purification: Separate the organic layer and purify by vacuum distillation, collecting the fraction at 94-95°C / 5 mmHg to yield 2,2-dimethylbutanoic acid.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Dimebutic Acid Concentration for In Vitro Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dimebutic acid in in vitro cytotoxicity assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate accurate and reproducible results.
Troubleshooting Guides
When working with this compound, an acidic compound, researchers may encounter specific challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven compound distribution due to poor solubility. 3. Edge effects in the microplate. 4. pH fluctuation in the media. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare a fresh, thoroughly mixed stock solution of this compound before each experiment. Consider using a low percentage of a solvent like DMSO to aid dissolution. 3. Avoid using the outermost wells of the plate; instead, fill them with sterile PBS to maintain humidity. 4. Buffer the cell culture medium appropriately or adjust the pH after adding the compound. |
| Low signal or no dose-response | 1. The concentration range of this compound is too low. 2. The compound has low potency against the chosen cell line. 3. Insufficient incubation time. 4. The compound has degraded. | 1. Test a wider and higher concentration range based on IC50 values of similar short-chain fatty acids (see Table 1). 2. Verify the compound's activity in a different, potentially more sensitive, cell line. 3. Increase the incubation time (e.g., 48 or 72 hours). 4. Prepare fresh stock solutions and store them appropriately. |
| Unexpectedly high cytotoxicity at all concentrations | 1. The concentration range of this compound is too high. 2. Significant pH drop in the culture medium due to the acidic nature of the compound. 3. Solvent toxicity. | 1. Test a lower concentration range. 2. Measure the pH of the medium after adding this compound and adjust if necessary. Use a well-buffered medium. 3. Ensure the final solvent concentration (e.g., DMSO) is below 0.5% and include a solvent control. |
| Precipitation of the compound in the culture medium | 1. Poor solubility of this compound in the aqueous medium. | 1. Prepare the stock solution in a suitable solvent (e.g., DMSO) at a high concentration to minimize the volume added to the medium. 2. Consider conjugating this compound to a carrier molecule like bovine serum albumin (BSA). |
| Assay interference (e.g., in MTT assay) | 1. This compound may directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability. 2. The acidic nature of the compound may alter the optimal pH for enzymatic reactions in the assay. | 1. Perform a cell-free control experiment by adding this compound and MTT reagent to the medium without cells. If a color change occurs, consider an alternative cytotoxicity assay that is less susceptible to chemical interference, such as the LDH assay or a dye exclusion assay. 2. Ensure the pH of the assay environment is maintained at the recommended level for the specific assay kit. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: As there is limited specific data for this compound, a good starting point is to test a broad range of concentrations, for example, from 1 µM to 100 mM. This range is based on the reported IC50 values for other short-chain fatty acids like butyrate and propionate in various cancer cell lines.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q2: How should I prepare the stock solution of this compound?
A2: Due to its acidic nature and potential for limited solubility in aqueous solutions, it is recommended to prepare a high-concentration stock solution of this compound in a solvent such as dimethyl sulfoxide (DMSO). This allows for the addition of a small volume of the stock solution to the cell culture medium, minimizing the final solvent concentration to non-toxic levels (typically below 0.5%).
Q3: Can the acidity of this compound affect the outcome of the cytotoxicity assay?
A3: Yes, the addition of an acidic compound like this compound can lower the pH of the cell culture medium. A significant drop in pH can induce cytotoxicity independent of the compound's specific mechanism of action.[3] It is essential to monitor the pH of the medium after adding the compound and, if necessary, use a well-buffered medium or adjust the pH.
Q4: Which cytotoxicity assay is most suitable for an acidic compound like this compound?
A4: While metabolic assays like the MTT assay are common, they can be susceptible to interference from acidic and reducing compounds. It is advisable to validate findings with a second, mechanistically different assay. An assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, can be a good alternative or complementary method as it is generally less prone to interference from colored or reducing compounds.[2][4]
Q5: What is the likely mechanism of action for this compound's cytotoxicity?
A5: As a short-chain fatty acid, this compound may share a mechanism of action with other well-studied SCFAs like butyrate. Butyrate is known to act as a histone deacetylase (HDAC) inhibitor, leading to hyperacetylation of histones, which in turn affects gene expression and can induce apoptosis (programmed cell death) through the mitochondrial pathway.[5][6][7]
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 10 mM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of Short-Chain Fatty Acids (SCFAs) in Various Cancer Cell Lines
This table provides a reference for establishing a preliminary concentration range for this compound based on the cytotoxic effects of similar SCFAs.
| Short-Chain Fatty Acid | Cell Line | Assay | Incubation Time (h) | IC50 (mM) | Reference |
| Butyrate | RKO (colon cancer) | SRB | 48 | 10.84 | [1] |
| Butyrate | HCT-15 (colon cancer) | SRB | 48 | 4.57 | [1] |
| Butyrate | MCF-7 (breast cancer) | Not specified | 96 | ~10-30 | [2] |
| Propionate | RKO (colon cancer) | SRB | 48 | 32.25 | [1] |
| Propionate | HCT-15 (colon cancer) | SRB | 48 | 22.70 | [1] |
| Acetate | RKO (colon cancer) | SRB | 48 | 81.04 | [1] |
| Acetate | HCT-15 (colon cancer) | SRB | 48 | 89.52 | [1] |
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration in an MTT assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. Potential antitumor effects of short-chain fatty acids in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gut.bmj.com [gut.bmj.com]
- 7. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Overcoming solubility issues of Dimebutic acid in aqueous buffers
Technical Support Center: Dimebutic Acid Solubilization
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound, also known as 2,2-Dimethylbutanoic acid, is a branched-chain carboxylic acid.[1][2][3] Its structure contains a polar carboxylic head and a nonpolar hydrocarbon tail, leading to limited solubility in water.[4] The hydrophobic nature of the alkyl groups restricts its ability to form favorable interactions with water molecules.[1][4][5]
Key physicochemical properties that influence its solubility include:
-
Molecular Structure: The presence of bulky dimethyl groups near the carboxylic acid function can create steric hindrance, reducing effective interaction with water.[1]
-
pKa: The pKa of this compound is approximately 5.03.[3] At pH values below its pKa, the acid will be in its protonated, non-ionized (COOH) form, which is significantly less soluble than its ionized (COO-) form.
-
Polarity: While the carboxylic group is polar, the overall molecule has significant nonpolar character, making it more soluble in organic solvents than in water.[1][4][5]
A summary of its solubility in various solvents can be found in the table below.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (g/L) |
|---|---|
| Water | 16.72 |
| Ethanol | 206.07 |
| Methanol | 270.31 |
| Isopropanol | 142.69 |
| Acetone | 70.08 |
| Toluene | 15.21 |
Data sourced from available chemical databases.[6]
Q2: How does pH affect the solubility of this compound?
The aqueous solubility of ionizable drugs like this compound is highly dependent on pH.[7] As a weak acid, its solubility increases significantly as the pH of the solution rises above its pKa (pKa ≈ 5.03).[3]
-
At pH < pKa: The equilibrium favors the protonated, uncharged form (R-COOH). This form is less polar and thus has very low aqueous solubility.
-
At pH > pKa: The equilibrium shifts towards the deprotonated, charged form (R-COO⁻), also known as the conjugate base (dimebutate). This ionized form is much more polar and exhibits significantly higher aqueous solubility.
For practical purposes, to ensure complete dissolution and prevent precipitation, the pH of the aqueous buffer should be adjusted to at least 1.5 to 2 units above the pKa. For this compound, this means a target pH of 6.5 to 7.0 or higher .
The relationship between pH, pKa, and the ionization state is a fundamental principle governing the solubility of acidic drugs.[7][8]
Troubleshooting Guide
Q3: What are the recommended strategies to improve the solubility of this compound?
If you are facing solubility issues, consider the following strategies, starting with the simplest and most common method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 4. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scent.vn [scent.vn]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Identifying and minimizing byproducts in 2,2-dimethylbutyric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylbutyric acid. The following sections address common issues encountered during synthesis, with a focus on identifying and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,2-dimethylbutyric acid?
A1: The two primary industrial methods for synthesizing 2,2-dimethylbutyric acid are the Grignard reaction and the Koch-Haaf reaction (or related carbonylation processes).
-
Grignard Reaction: This method involves the carbonation of a Grignard reagent, typically tert-amyl magnesium chloride, which is prepared from 2-chloro-2-methylbutane and magnesium. The Grignard reagent reacts with carbon dioxide (dry ice) to form the carboxylate salt, which is then acidified to yield 2,2-dimethylbutyric acid.[1][2]
-
Koch-Haaf Reaction/Carbonylation: This process involves the reaction of an alkene (like 2-methyl-2-butene) or an alcohol (like isoamyl alcohol) with carbon monoxide in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] This method is often favored in industrial settings.
Q2: What are the main byproducts I should be aware of during the Grignard synthesis of 2,2-dimethylbutyric acid?
A2: The primary byproducts in the Grignard synthesis include:
-
Wurtz Coupling Product: Homocoupling of the Grignard reagent with the starting alkyl halide can occur, leading to the formation of a higher alkane. In the case of using tert-amyl magnesium chloride, this would be 3,4,4,5,5-pentamethylheptane.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-chloro-2-methylbutane.
-
Hydrolysis Product: The Grignard reagent is highly sensitive to moisture and can be quenched by water to form 2-methylbutane.
-
Rearrangement Products: Although less common with tertiary Grignard reagents, carbocation rearrangements are a theoretical possibility under certain conditions.
Q3: What are the potential side reactions in the Koch-Haaf synthesis of 2,2-dimethylbutyric acid?
A3: The Koch-Haaf reaction proceeds via carbocation intermediates, which can lead to several side products:
-
Isomeric Carboxylic Acids: Rearrangement of the initial carbocation can lead to the formation of other C6 carboxylic acid isomers.
-
Ethers: If an alcohol is used as the starting material, ether formation can be a competing reaction.
-
Oligomerization of the Alkene: The acidic conditions can promote the polymerization of the starting alkene.[5]
Q4: How can I purify the final 2,2-dimethylbutyric acid product?
A4: Purification is typically achieved through the following steps:
-
Extraction: After quenching the reaction, the product is usually extracted into an organic solvent. A subsequent extraction with an aqueous base (like sodium hydroxide) will move the desired carboxylic acid into the aqueous layer as its carboxylate salt, leaving non-acidic byproducts in the organic layer.[1]
-
Acidification: The aqueous layer is then acidified (e.g., with hydrochloric acid) to regenerate the free carboxylic acid, which will precipitate or can be extracted back into an organic solvent.[1]
-
Distillation: Fractional distillation under reduced pressure is a common final step to obtain high-purity 2,2-dimethylbutyric acid.[1] The boiling point of 2,2-dimethylbutyric acid is approximately 94-96 °C at 5 mmHg.[3]
Troubleshooting Guides
Grignard Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,2-Dimethylbutyric Acid | 1. Moisture in reagents or glassware: Grignard reagents are extremely sensitive to water. | 1. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., diethyl ether, THF). Ensure the magnesium turnings are dry. |
| 2. Poor quality magnesium: An oxide layer on the magnesium can prevent the reaction from initiating. | 2. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| 3. Inefficient carbonation: Poor mixing with solid CO2 (dry ice) can lead to incomplete reaction. | 3. Use an excess of finely crushed dry ice. Pour the Grignard solution slowly onto the dry ice with vigorous stirring to ensure efficient mixing. | |
| High Levels of Wurtz Coupling Byproduct | 1. High local concentration of alkyl halide: Adding the alkyl halide too quickly during Grignard formation. | 1. Add the solution of 2-chloro-2-methylbutane dropwise to the magnesium suspension to maintain a gentle reflux. |
| 2. Elevated reaction temperature: Higher temperatures can favor the coupling reaction. | 2. Control the reaction temperature during Grignard formation using a water bath if necessary. | |
| Presence of 2-Methylbutane in the Product | 1. Hydrolysis of the Grignard reagent: Exposure to atmospheric moisture or residual water in the solvent. | 1. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Use anhydrous solvents and reagents. |
Koch-Haaf / Carbonylation Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,2-Dimethylbutyric Acid | 1. Insufficient acid catalyst concentration: The reaction is acid-catalyzed. | 1. Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid) in the appropriate amount. |
| 2. Low carbon monoxide pressure: CO is a key reactant. | 2. Maintain the recommended CO pressure throughout the reaction.[4] | |
| 3. Suboptimal reaction temperature: The reaction rate is temperature-dependent. | 3. Maintain the reaction temperature within the optimal range (e.g., 85-90 °C for the carbonylation of isoamyl alcohol).[4] | |
| Formation of Isomeric Acid Byproducts | 1. Carbocation rearrangement: The intermediate carbocation may rearrange to a more stable form. | 1. Carefully control the reaction temperature, as higher temperatures can promote rearrangements. The choice of starting material can also influence this. |
| Presence of Ethers in the Product Mixture | 1. Side reaction of the alcohol starting material: The alcohol can react with the carbocation intermediate. | 1. Optimize the reaction conditions (temperature, pressure, catalyst concentration) to favor carbonylation over etherification. |
Data Presentation
Table 1: Byproduct Profile in the Grignard Synthesis of 2,2-Dimethylbutyric Acid
| Byproduct | Formation Mechanism | Typical Observation | Minimization Strategy |
| 3,4,4,5,5-Pentamethylheptane | Wurtz coupling of tert-amyl magnesium chloride and 2-chloro-2-methylbutane | Detected by GC-MS as a higher boiling point impurity. | Slow, controlled addition of alkyl halide during Grignard formation; maintain moderate reaction temperature. |
| 2-Methylbutane | Hydrolysis of tert-amyl magnesium chloride | Volatile impurity, may be lost during workup but indicates inefficient Grignard reaction. | Use of anhydrous conditions and an inert atmosphere. |
| Unreacted 2-chloro-2-methylbutane | Incomplete Grignard reagent formation | Detected by GC-MS. | Ensure complete reaction of magnesium; use of activated magnesium. |
Table 2: Quantitative Data for the Carbonylation of Isoamyl Alcohol to 2,2-Dimethylbutyric Acid
| Parameter | Condition 1 | Condition 2 |
| Solid Acid Catalyst (kg) | 20 | 20 |
| Isoamyl Alcohol (kg) | 160 | 160 |
| Sulfuric Acid (kg) | 16 | 16 |
| Reaction Temperature (°C) | 85-90 | 85-90 |
| CO Pressure (MPa) | 0.1-0.15 | 0.1-0.15 |
| Yield (%) | 85 | 90 |
| Purity (%) | 99.6 | 99.1 |
Data adapted from patent CN103819328A.[4]
Experimental Protocols
Protocol 1: Grignard Synthesis of 2,2-Dimethylbutyric Acid
Materials:
-
Magnesium turnings (27 g)
-
2-chloro-2-methylbutane (tert-amyl chloride) (106.5 g total)
-
Anhydrous tetrahydrofuran (THF) (102 g total)
-
Toluene (60 g)
-
Dry ice (solid carbon dioxide) (88 g)
-
Hydrochloric acid (150 g)
-
Water
-
Sodium hydroxide
Procedure:
-
Grignard Reagent Formation:
-
To a dry reaction vessel under an inert atmosphere, add magnesium turnings (27 g).
-
Initiate the reaction by adding a mixture of THF (2 g) and 2-chloro-2-methylbutane (2 g) and gently heating to 60-70 °C.
-
Once the reaction initiates (indicated by cloudiness and a temperature increase), slowly add a solution of 2-chloro-2-methylbutane (104.5 g), THF (100 g), and toluene (60 g) dropwise, maintaining the temperature at 80-90 °C.
-
After the addition is complete, maintain the mixture at 80-90 °C for 2 hours to ensure complete formation of the Grignard reagent.[1]
-
-
Carbonation:
-
Cool the Grignard reagent solution to 35 °C.
-
Slowly introduce finely crushed dry ice (88 g) while maintaining the temperature between 35-45 °C.
-
Stir the mixture for 1 hour after the addition of dry ice is complete.[1]
-
-
Work-up and Purification:
-
Slowly add a mixture of hydrochloric acid (150 g) and water (300 g) to the reaction mixture with cooling.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, separate the aqueous layer.
-
Add water (500 ml) and sodium hydroxide (60 g) to the organic layer and stir for 30 minutes.
-
Separate the aqueous layer (which now contains the sodium salt of the product).
-
Acidify the aqueous layer with hydrochloric acid to a pH of 1.
-
Separate the resulting organic layer and purify by vacuum distillation, collecting the fraction at 94-95 °C / 5 mmHg to yield 2,2-dimethylbutyric acid.[1]
-
Protocol 2: Carbonylation of Isoamyl Alcohol to 2,2-Dimethylbutyric Acid
Materials:
-
Solid acid catalyst (e.g., sulfonic acid resin) (15-25 parts by weight)
-
Isoamyl alcohol (150-170 parts by weight)
-
Sulfuric acid (15-20 parts by weight)
-
Carbon monoxide (CO)
-
Nitrogen (N2)
-
Saturated sodium chloride solution
Procedure:
-
Reaction Setup:
-
Carbonylation:
-
Work-up and Purification:
-
Cool the reactor to room temperature and purge with nitrogen to remove excess CO.
-
Filter the reaction mixture to recover the solid acid catalyst.
-
Wash the filtrate with a saturated sodium chloride solution.
-
Separate the lower aqueous layer.
-
Purify the upper organic layer by distillation to obtain 2,2-dimethylbutyric acid.[3][4]
-
Visualizations
References
- 1. 2,2-Dimethylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 4. CN103819328A - Carbonylation technology of 2,2-dimethylbutyric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Dimebutic Acid-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental assessment and improvement of the metabolic stability of Dimebutic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound, also known as 2,2-dimethylbutanoic acid, is a branched-chain fatty acid.[1] Its metabolic stability is a critical parameter in drug development because it determines the compound's half-life, clearance, and oral bioavailability. Compounds with low metabolic stability are quickly eliminated from the body, potentially requiring higher or more frequent dosing. Conversely, excessively stable compounds might accumulate and cause toxicity. Therefore, optimizing the metabolic stability of this compound-based compounds is essential for developing safe and effective therapeutics.
Q2: What are the primary metabolic pathways for this compound?
A2: As a metabolite of simvastatin, this compound (2,2-dimethylbutyric acid) has been shown to undergo further metabolism. The primary metabolic pathways include Phase I oxidation (hydroxylation) to form metabolites like 2,2-dimethyl-3-hydroxybutyric acid, and Phase II conjugation, leading to the formation of glucuronide and glycine conjugates, which are then excreted in the urine.[2]
Q3: Which in vitro assays are recommended for assessing the metabolic stability of this compound-based compounds?
A3: The two most common and recommended in vitro assays are:
-
Liver Microsomal Stability Assay: This assay is a high-throughput method to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. It provides an initial assessment of a compound's susceptibility to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes. It offers a more comprehensive evaluation of a compound's metabolic fate, including both oxidation and conjugation pathways, providing a closer approximation of in vivo hepatic clearance.[3]
Q4: What quantitative data is available on the in vivo half-life of this compound?
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for this compound and provide a template for organizing experimental metabolic stability results.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Elimination Half-life (t½) |
| Mouse | Oral | 10 mg/kg | < 2 hours[4] |
| Rat | Oral | 10 mg/kg | ~ 3 hours[4] |
| Human | Oral | 2, 5, 10, 20 mg/kg (single dose) | 5.6 - 11.3 hours[6] |
| Human | Oral | 5, 10, 15 mg/kg (daily for 14 days) | 9 - 15 hours[5][6] |
Table 2: Template for In Vitro Metabolic Stability Data of this compound Analogs
| Compound ID | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) |
| This compound | Human Liver Microsomes | Data not available | Data not available |
| Analog-001 | Human Liver Microsomes | ||
| Analog-002 | Human Liver Microsomes | ||
| This compound | Rat Hepatocytes | Data not available | Data not available |
| Analog-001 | Rat Hepatocytes | ||
| Analog-002 | Rat Hepatocytes |
Troubleshooting Guides
Guide 1: Liver Microsomal Stability Assay
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Pipetting errors leading to inconsistent concentrations of the compound, microsomes, or cofactors.- Inconsistent incubation times or temperatures. | - Use calibrated pipettes and ensure thorough mixing of all solutions.- Employ automated liquid handlers for improved precision.- Ensure consistent timing for initiating and stopping the reactions in all wells. |
| Compound disappears too rapidly (t½ < 5 min). | - The compound is highly metabolized by CYP enzymes.- High concentration of microsomal protein. | - Reduce the microsomal protein concentration in the incubation.- Decrease the incubation time and increase the number of early time points (e.g., 0, 1, 2, 5, 10 min). |
| No metabolism observed (compound is too stable). | - The compound is not a substrate for CYP enzymes.- Inactive microsomes or NADPH regenerating system.- The compound is primarily cleared by non-CYP or Phase II enzymes. | - Confirm the activity of the microsomes and NADPH regenerating system with a positive control compound known to be rapidly metabolized.- Proceed to a hepatocyte stability assay to assess the role of Phase II enzymes and other metabolic pathways. |
| Inconsistent results between experiments. | - Degradation of the NADPH cofactor.- Variability in microsomal batches. | - Prepare fresh NADPH solutions for each experiment and keep them on ice.- Qualify new batches of microsomes with standard compounds to ensure consistent activity. |
Guide 2: Hepatocyte Stability Assay
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between experiments. | - Inconsistent hepatocyte viability or cell density.- Variation in reagent preparation. | - Ensure high post-thaw viability of cryopreserved hepatocytes (>80%).- Standardize cell density (e.g., 0.5 or 1 million viable cells/mL) for all experiments. |
| Low recovery of the compound at time zero. | - Non-specific binding to labware (plates, tips).- Poor solubility of the compound in the incubation medium. | - Use low-protein-binding labware.- Assess the compound's solubility in the incubation medium. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%).- Include a control incubation without hepatocytes to determine compound recovery in the matrix. |
| Compound is stable in microsomes but unstable in hepatocytes. | - The compound is primarily cleared by Phase II metabolism (e.g., glucuronidation) or non-CYP enzymes present in hepatocytes. | - Analyze the samples for the formation of expected conjugates (e.g., glucuronides).- This indicates that hepatocytes are a more appropriate system for this compound class. |
| Poor correlation between in vitro data and in vivo findings. | - Other clearance pathways are significant in vivo (e.g., renal excretion).- The compound is a substrate for hepatic uptake or efflux transporters, which can influence intracellular concentrations. | - Investigate other clearance mechanisms.- Consider more advanced in vitro models that incorporate transporters if available. |
Experimental Protocols & Visualizations
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound-based compounds due to Phase I metabolism.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates (low-binding recommended)
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare working solutions of the test compound and positive controls (e.g., a rapidly and a slowly metabolized compound) by diluting the stock solutions in buffer.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the compound working solution. Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the quenching solution to the respective wells.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = -0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) * (incubation volume / protein concentration)).
References
- 1. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic fate of 2,2-dimethylbutyryl moiety of simvastatin in rats: identification of metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of safety and pharmacokinetics of sodium 2,2 dimethylbutyrate, a novel short chain fatty acid derivative, in a phase 1, double-blind, placebo-controlled, single-dose, and repeat-dose studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Safety and Pharmacokinetics of Sodium 2,2 Dimethylbutyrate, a Novel Short Chain Fatty Acid Derivative, in a Phase 1, Double-Blind, Placebo-Controlled, Single- and Repeat-Dose Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Dimebutic acid stability and storage conditions for long-term research
This technical support center provides guidance on the stability and long-term storage of dimebutic acid for research, scientific, and drug development applications. The information is presented in a question-and-answer format to directly address potential user queries and troubleshooting scenarios during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound for long-term research?
A1: For long-term storage, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[1][2]. To ensure its integrity, it is advisable to store it away from incompatible materials such as strong acids and bases, as well as oxidizing and reducing agents[3][4].
Q2: What is the general chemical stability of this compound?
A2: this compound is generally stable under the recommended storage conditions[3]. However, like other carboxylic acids, it may be susceptible to degradation under specific stress conditions such as high temperatures, extreme pH, oxidizing conditions, and exposure to UV light.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents[3]. Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, carboxylic acids, in general, can undergo degradation through several mechanisms. These include:
-
Oxidative degradation: The carboxylic acid group is already in a high oxidation state, but the rest of the molecule can be susceptible to oxidation[5][6].
-
Decarboxylation: Under certain conditions, such as heat or in the presence of specific catalysts, carboxylic acids can lose a molecule of carbon dioxide[5][6].
-
Esterification: In the presence of alcohols, an acid catalyst can lead to the formation of esters.
-
Photodegradation: Exposure to UV light can initiate degradation in some aliphatic carboxylic acids[1][3][4].
Q5: How can I assess the stability of my this compound sample?
A5: The stability of a this compound sample can be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC)[7][8][9]. This technique allows for the separation and quantification of the intact drug from any potential degradation products. Other useful techniques include Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[10][11][12].
Troubleshooting Guide
This guide addresses common issues that may arise during the stability testing of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be harsh enough. | Increase the concentration of the acid or base, raise the temperature for thermal and hydrolytic studies, or extend the exposure time[13]. |
| Complete degradation of the sample. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure duration[13]. |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis. | Inappropriate mobile phase pH for an acidic compound, or secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a high-purity silica column or a column with end-capping. |
| Inconsistent or irreproducible stability results. | Inconsistent sample preparation, storage conditions, or analytical method execution. | Ensure precise and consistent sample handling. Verify that storage chambers are properly calibrated and maintained. Confirm that the analytical method is validated for robustness. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products or presence of impurities. | Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks to help elucidate their structure. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[3][14]. Below is a general protocol that can be adapted for this compound.
1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute it to the target concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of acid (e.g., 0.1 M HCl).
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified time points and dilute them with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 7 days).
-
After the exposure, dissolve the sample in a suitable solvent and dilute it to the target concentration for analysis.
-
-
Photostability:
-
Expose both the solid this compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline.
-
Analyze the samples after the exposure period.
-
3. Analytical Method: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all potential degradation products.
Illustrative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to be at least 2 pH units away from the pKa of this compound) and a suitable organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. The kinetics of photocatalytic degradation of aliphatic carboxylic acids in an UV/TiO2 suspension system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for Detecting Dimebutic Acid Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Dimebutic acid and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites.
Sample Preparation
| Question | Possible Cause | Troubleshooting Steps |
| Low recovery of metabolites from plasma/serum samples. | Inefficient protein precipitation. | - Ensure the ratio of acetonitrile to plasma is at least 3:1. - Perform precipitation at a low temperature (-20°C) to enhance protein removal. - Vortex the sample thoroughly after adding acetonitrile and before centrifugation. |
| Incomplete extraction during Liquid-Liquid Extraction (LLE). | - Optimize the pH of the aqueous phase to ensure metabolites are in a neutral form for better partitioning into the organic solvent. - Test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best recovery for your specific metabolites. | |
| Analyte loss during evaporation. | - Use a gentle stream of nitrogen for evaporation. - Avoid excessive drying of the sample pellet. | |
| High matrix effects observed in LC-MS/MS analysis. | Co-elution of endogenous phospholipids or other matrix components. | - Incorporate a solid-phase extraction (SPE) step for sample cleanup. Use a reversed-phase or mixed-mode cation exchange cartridge. - Optimize the chromatographic gradient to better separate metabolites from interfering compounds. |
| Insufficient sample cleanup. | - Consider a two-step extraction method, such as protein precipitation followed by LLE or SPE. |
Chromatography (LC) and Mass Spectrometry (MS)
| Question | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Interaction of acidic metabolites with the stationary phase. | - Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of the carboxylic acid group. - Use a column with end-capping to minimize interactions with residual silanols. |
| Sample solvent incompatible with the mobile phase. | - Dissolve the final extract in a solvent that is similar in composition to the initial mobile phase. | |
| Inconsistent retention times. | Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily. - Ensure proper mixing if using an online gradient mixer. | |
| Column degradation. | - Use a guard column to protect the analytical column. - If pressure is high and peaks are broad, consider replacing the column. | |
| Low sensitivity or no signal for metabolites. | Poor ionization of metabolites. | - Since this compound and its primary metabolites are acidic, negative ion mode electrospray ionization (ESI-) is generally preferred for underivatized analysis. - For improved sensitivity, consider derivatization to introduce a readily ionizable group, allowing for analysis in positive ion mode (ESI+). |
| Ion suppression from the sample matrix. | - Improve sample cleanup (see "High matrix effects" above). - Dilute the sample to reduce the concentration of interfering matrix components. | |
| Incorrect mass transitions (MRM) selected. | - Optimize the precursor and product ions for each metabolite by infusing a standard solution into the mass spectrometer. |
Frequently Asked Questions (FAQs)
Metabolism
-
What are the expected metabolites of this compound? Based on studies of structurally similar compounds like the 2,2-dimethylbutyryl moiety of simvastatin, the expected primary metabolites of this compound (2,2-dimethylbutanoic acid) in plasma and urine include:
Analytical Method Development
-
What is a good starting point for developing an LC-MS/MS method for this compound metabolites? A validated method for the quantification of 2,2-dimethylbutyrate (DMB) in rat plasma can be adapted.[2] This involves protein precipitation, derivatization, and LC-MS/MS analysis.
-
Is derivatization necessary for the analysis of this compound and its metabolites? While direct injection and analysis in negative ion mode are possible, derivatization can significantly enhance sensitivity. Derivatizing the carboxylic acid group allows for analysis in the more robust positive ion mode and can improve chromatographic peak shape.[2][3] A common derivatizing agent is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an amine, such as benzylamine, to form an amide.[2]
-
Which internal standard should I use? A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar compound that is not present in the sample, such as 2,2-dimethylvaleric acid, can be used.[2]
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Derivatization
This protocol is adapted from a validated method for 2,2-dimethylbutyrate in rat plasma.[2]
-
Protein Precipitation:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a solution containing the derivatizing agents (e.g., EDC and benzylamine in a suitable solvent).
-
Vortex and incubate at 40°C for 30 minutes.
-
After incubation, add a reconstitution solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to stop the reaction and prepare the sample for injection.
-
2. LC-MS/MS Parameters
The following are suggested starting parameters. Optimization will be required for your specific instrumentation and metabolites of interest.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B and ramp up to elute the analytes. A typical gradient might be 5% to 95% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) for derivatized analytes. Negative Electrospray Ionization (ESI-) for underivatized analytes. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical for Derivatized Analytes)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound-benzylamide | [M+H]+ | To be determined by infusion |
| DMHB-benzylamide | [M+H]+ | To be determined by infusion |
| Internal Standard-benzylamide | [M+H]+ | To be determined by infusion |
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for the analysis of this compound metabolites.
References
- 1. Metabolic fate of 2,2-dimethylbutyryl moiety of simvastatin in rats: identification of metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate (NSC 741804), in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Dimebutic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for Dimebutic acid (also known as 2,2-Dimethylbutanoic acid).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.
| Issue Observed | Potential Cause | Troubleshooting Steps & Solutions |
| Low in vitro dissolution rate at simulated gastric pH (1.2-2.5) | This compound is a weak acid (pKa ~4.8) and will be largely unionized and less soluble in acidic environments. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution.[1] 2. Formulate with Alkalinizing Agents: Incorporate basic excipients (e.g., sodium bicarbonate, magnesium oxide) to create a higher pH microenvironment around the drug particles. 3. Solid Dispersions: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC, PEG) to enhance wettability and dissolution.[2] 4. Use of Surfactants: Include a suitable surfactant (e.g., polysorbate 80) in the formulation to improve wetting and solubilization. |
| Precipitation of the drug upon transition from gastric to intestinal pH | The drug may dissolve in a high pH formulation but precipitate when introduced to the acidic stomach environment, or an acidic solution may precipitate upon entering the higher pH of the intestine. | 1. Enteric Coating: Apply an enteric coat to the dosage form to protect it from the stomach's acidic environment and allow for release in the small intestine. 2. Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation, which can act as precipitation inhibitors, maintaining a supersaturated state.[2] 3. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid-based system to keep the drug in a solubilized state throughout the GI tract.[2] |
| High inter-subject variability in in vivo pharmacokinetic studies | This can be due to food effects, variable gastric emptying times, or formulation-dependent absorption windows. | 1. Standardize Study Conditions: Ensure strict adherence to fasting/fed protocols in animal studies. 2. Controlled-Release Formulations: Develop a controlled-release formulation to provide a more consistent and prolonged absorption phase. 3. Bioadhesion: Incorporate mucoadhesive polymers to increase the residence time of the formulation at the site of absorption. |
| Low apparent permeability in Caco-2 assays | This compound, as a small fatty acid, may have moderate passive permeability, but efflux transporter activity could limit net absorption. | 1. Efflux Inhibitor Co-administration: In preclinical studies, co-administer a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) to determine if efflux is a significant factor.[3] 2. Permeation Enhancers: Evaluate the use of GRAS (Generally Recognized as Safe) permeation enhancers (e.g., medium-chain glycerides, bile salts) in the formulation.[4] 3. Prodrug Approach: Synthesize an ester prodrug of this compound to improve its lipophilicity and passive diffusion, with subsequent hydrolysis to the active drug in vivo.[5] |
| Discrepancy between high in vitro dissolution and low in vivo bioavailability | This suggests that factors beyond dissolution, such as poor permeability, pre-systemic metabolism, or instability in the GI tract, are limiting absorption. | 1. Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the extent of first-pass metabolism.[6] 2. Assess GI Stability: Evaluate the stability of this compound in simulated gastric and intestinal fluids. 3. Re-evaluate Permeability: If not already done, perform robust permeability assessments (e.g., Caco-2, in situ perfusion) to confirm if permeability is the rate-limiting step.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving good oral bioavailability with this compound?
A1: The primary challenges for this compound are likely related to its physicochemical properties as a weak acid. These include pH-dependent solubility, which can lead to poor dissolution in the acidic environment of the stomach, and potentially moderate intestinal permeability. Pre-systemic metabolism could also play a role in reducing the amount of active drug that reaches systemic circulation.
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?
A2: Promising strategies focus on improving its dissolution and/or permeability. For dissolution enhancement, solid dispersions with hydrophilic polymers and lipid-based formulations like SEDDS are excellent starting points.[2] To address potential permeability issues, the use of permeation enhancers or a prodrug approach could be beneficial.[4][5]
Q3: How can I determine if my formulation is effectively improving the bioavailability of this compound?
A3: A stepwise approach is recommended. Start with in vitro dissolution studies under various pH conditions (e.g., 1.2, 4.5, and 6.8) to compare your enhanced formulation against the pure drug.[8] Follow this with in vitro permeability assays, such as the Caco-2 model, to assess any changes in intestinal transport.[3][7] Ultimately, in vivo pharmacokinetic studies in an appropriate animal model (e.g., rats) are necessary to determine the oral bioavailability and compare key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) against a control formulation or an intravenous dose.[9]
Q4: Are there any specific excipients that are known to work well with short-chain fatty acids like this compound?
A4: While specific data for this compound is limited, for short-chain fatty acids in general, lipid-based excipients are often effective. This includes medium-chain and long-chain triglycerides, as well as various surfactants and co-solvents like Cremophor® EL, polysorbate 80, and PEG 400, which are commonly used in SEDDS formulations.[2] For solid dispersions, hydrophilic polymers such as PVP K30, HPMC, and Soluplus® are good candidates.
Q5: My in vivo studies show a significant food effect. How can this be mitigated?
A5: A significant food effect, where the presence of food alters drug absorption, can be managed by formulation design. Lipid-based formulations can sometimes reduce the variability between fed and fasted states by providing a consistent high-fat environment for drug dissolution and absorption. Alternatively, developing a controlled-release formulation can slow down the drug release, making it less susceptible to the rapid changes in GI physiology that occur with food intake.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Related Compounds
| Parameter | This compound (2,2-Dimethylbutanoic acid) | Notes |
| Molecular Formula | C6H12O2 | [10] |
| Molecular Weight | 116.16 g/mol | [10] |
| Physical State | Liquid at room temperature | [11] |
| pKa | ~4.8 (estimated for similar carboxylic acids) | The acidic nature dictates pH-dependent solubility. |
| Aqueous Solubility | Moderately soluble | [11] |
| Organic Solvent Solubility | Soluble in ether, chloroform | [11] |
| LogP | 1.8 (predicted) | Suggests moderate lipophilicity. |
| Oral Bioavailability (F%) | Data not publicly available. A Phase II clinical trial with oral administration has been conducted.[12] | For similar small molecules, bioavailability can range widely depending on formulation. For example, the oral availability of MnTE-2-PyP5+ is 23%.[13] |
| Apparent Permeability (Papp) (Caco-2) | Data not publicly available. | Compounds with moderate LogP can have good passive permeability, but efflux can be a factor. For reference, propranolol (high permeability) has a Papp of >10 x 10^-6 cm/s, while atenolol (low permeability) has a Papp of <1 x 10^-6 cm/s.[14] |
| Plasma Protein Binding | Data not publicly available. | Likely to bind to albumin, as is common for acidic drugs. |
| Metabolism | Expected to undergo metabolism, potentially including conjugation.[6] | Pre-systemic metabolism can significantly reduce oral bioavailability. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the dissolution rate of this compound from a formulated dosage form in simulated gastrointestinal fluids.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate buffer (pH 4.5) to simulate the upper small intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower small intestine.
-
-
Procedure: a. Fill the dissolution vessels with 900 mL of the selected medium, maintained at 37 ± 0.5 °C. b. Set the paddle speed to 50 or 75 RPM. c. Place one unit of the this compound formulation into each vessel. d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF). g. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV). h. Calculate the percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and identify potential active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Procedure: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Apical to Basolateral (A-B) Transport: Add the this compound solution (in transport buffer) to the apical (upper) chamber. Place fresh transport buffer in the basolateral (lower) chamber. c. Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber. d. Incubate the plates at 37 °C with gentle shaking. e. Take samples from the receiver chamber at specified time points. f. Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. b. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[3]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.
Methodology:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
Study Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability determination).
-
Group 2: Oral gavage of the test formulation.
-
Group 3: Oral gavage of a control formulation (e.g., simple suspension).
-
-
Dosing: Administer a predetermined dose of this compound to each animal.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
References
- 1. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting pharmacokinetics and drug interactions in patients from in vitro and in vivo models: the experience with 5,6-dimethylxanthenone-4-acetic acid (DMXAA), an anti-cancer drug eliminated mainly by conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. agnopharma.com [agnopharma.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Video: Methods for Studying Drug Absorption: In situ [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Method Validation | Bienta [bienta.net]
Validation & Comparative
Validating the therapeutic efficacy of Dimebutic acid in hemoglobinopathies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Dimebutic acid (also known as 2,2-dimethylbutyrate or HQK-1001), a potential therapeutic agent for hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia. Its performance is objectively compared with current and emerging treatments, supported by available experimental data. This document is intended to inform research and development decisions in the pursuit of effective therapies for these debilitating genetic disorders.
Introduction to Hemoglobinopathies and Current Treatment Landscape
Hemoglobinopathies are a group of inherited blood disorders caused by mutations in the genes responsible for producing hemoglobin, the oxygen-carrying protein in red blood cells. The most common and severe forms are sickle cell disease and β-thalassemia, which lead to chronic anemia, pain, organ damage, and reduced life expectancy.
Current treatment strategies primarily focus on managing symptoms and complications. Standard care includes blood transfusions to alleviate anemia and iron chelation therapy to manage iron overload from frequent transfusions.[1] Hydroxyurea is a commonly used medication for SCD that can reduce the frequency of pain crises.[1] The only curative option to date is allogeneic hematopoietic stem cell transplantation (HSCT), which is limited by the availability of suitable donors and carries significant risks.[1][2]
The therapeutic landscape is rapidly evolving with the advent of personalized medicine. Gene therapies, such as Zynteglo® (betibeglogene autotemcel) and Casgevy™ (exagamglogene autotemcel), offer the potential for a one-time curative treatment by either adding a functional hemoglobin gene or editing the patient's own stem cells to produce fetal hemoglobin.[2][3] Other novel oral medications like Luspatercept, an erythroid maturation agent, and Mitapivat, a pyruvate kinase activator, are also showing promise in clinical trials.[4][5]
This compound: A Fetal Hemoglobin Inducer
This compound is a short-chain fatty acid derivative that has been investigated as an oral therapeutic to induce the production of fetal hemoglobin (HbF).[6][7] Increased levels of HbF can ameliorate the clinical severity of sickle cell disease and β-thalassemia by inhibiting the polymerization of sickle hemoglobin and improving the balance of globin chains, respectively. The proposed mechanism of action involves the transcriptional activation of the γ-globin genes, which are typically silenced after birth.[8] While the precise signaling pathway is not fully elucidated, it is believed to act as a histone deacetylase (HDAC) inhibitor.
Proposed Mechanism of Action of this compound
Clinical Efficacy and Safety of this compound
Two key Phase II clinical trials have evaluated the efficacy and safety of this compound in patients with sickle cell disease.
Summary of Quantitative Data from this compound Clinical Trials
| Parameter | NCT01601340[6][9] | NCT01322269[7][10] |
| Study Design | Phase II, double-blind, placebo-controlled | Phase IIa, open-label, dose-escalation |
| Patient Population | 76 subjects with SCD (HbSS or S/β⁰ thalassemia) | 52 subjects with SCD (HbSS or S/β⁰ thalassemia) |
| Dosage | 15 mg/kg twice daily | 30, 40, 50 mg/kg daily |
| Treatment Duration | 48 weeks (terminated early) | 26 weeks |
| Mean Absolute Increase in HbF | 0.9% (this compound) vs. 0.2% (placebo) at 24 weeks | 2.0% (this compound alone), 2.7% (with hydroxyurea) |
| % of Patients with >3% Increase in HbF | 24% (this compound) vs. 3% (placebo) | 23% had ≥4% increase in HbF |
| Mean Change in Total Hemoglobin | Comparable between groups | 0.65 g/dL increase |
| Key Adverse Events | Nausea, headache, vomiting, abdominal pain, fatigue. Trend for more pain crises (3.5 vs 1.7 annualized rate). | Gastritis (dose-limiting toxicity at 40 mg/kg), other mild/moderate and reversible events. |
Experimental Protocols
NCT01601340: Placebo-Controlled Study
-
Objective : To evaluate the pharmacodynamics, efficacy, and safety of orally administered 2,2-dimethylbutyrate (HQK-1001) in subjects with sickle cell disease.
-
Methodology : A multicenter, randomized, double-blind, placebo-controlled Phase II study. 76 subjects were randomized to receive either 15 mg/kg of HQK-1001 or a placebo, administered orally twice daily for 48 weeks. Key inclusion criteria included a diagnosis of sickle cell anemia (HbSS) or sickle β⁰-thalassemia. The primary efficacy endpoint was the change in fetal hemoglobin (HbF) levels from baseline. Safety and tolerability were also assessed. The trial was terminated early due to a planned interim analysis showing a lack of significant HbF increase and a trend towards more vaso-occlusive crises in the treatment group.[6][9]
-
Data Collection : Blood samples were collected at baseline and at regular intervals to measure HbF levels, total hemoglobin, and other hematological parameters. Adverse events and the frequency of pain crises were recorded throughout the study.
NCT01322269: Dose-Escalation Study
-
Objective : To evaluate the safety, tolerability, and dose-response of HQK-1001 on fetal hemoglobin induction in subjects with sickle cell disease.
-
Methodology : An open-label, randomized, dose-escalation Phase IIa study. 52 subjects were enrolled and received daily oral doses of HQK-1001 at 30 mg/kg, 40 mg/kg, or 50 mg/kg for 26 weeks. Some subjects received HQK-1001 as a monotherapy, while others received it in combination with a stable dose of hydroxyurea. The primary endpoints were safety and the change in HbF levels.[7][10]
-
Data Collection : Pharmacokinetic profiles, HbF levels, total hemoglobin, and adverse events were monitored throughout the study. Dose-limiting toxicities were identified to determine the maximum tolerated dose.
Clinical Trial Workflow
Comparison with Alternative Therapies
The therapeutic landscape for hemoglobinopathies has advanced significantly, offering alternatives with different mechanisms of action and efficacy profiles.
Quantitative Comparison of Therapeutic Alternatives
| Therapy | Mechanism of Action | Key Efficacy Endpoint | Reported Efficacy |
| This compound | Fetal hemoglobin induction (HDAC inhibitor) | Increase in HbF | Modest increase (0.9-2.7%)[6][7] |
| Zynteglo® (betibeglogene autotemcel) | Gene therapy (lentiviral vector addition of functional β-globin gene) | Transfusion independence | 86-95% of patients achieve transfusion independence[3][11] |
| Casgevy™ (exagamglogene autotemcel) | Gene therapy (CRISPR/Cas9 editing to increase HbF) | Transfusion independence / Freedom from VOCs | ~91% of β-thalassemia patients achieve transfusion independence; ~93.5% of SCD patients are free of VOCs for at least 12 months[2][12] |
| Luspatercept | Erythroid maturation agent | Reduction in transfusion burden / Increase in hemoglobin | ~77% of transfusion-dependent β-thalassemia patients had a ≥33% reduction in transfusion burden. In non-transfusion-dependent patients, ~95% achieved a mean hemoglobin increase of ≥1.0 g/dL.[4][13] |
| Mitapivat | Pyruvate kinase activator | Increase in hemoglobin / Reduction in pain crises | In SCD, 41% of patients achieved a ≥1 g/dL increase in hemoglobin, but no significant reduction in pain crises was observed.[14] |
Conclusion
This compound, as an oral fetal hemoglobin inducer, showed limited and modest efficacy in Phase II clinical trials for sickle cell disease.[6][7] The observed increases in HbF were not substantial, and one study was terminated early due to a lack of significant effect and a concerning trend in adverse events.[6] While the concept of an oral agent to induce HbF remains attractive, the clinical data for this compound does not currently position it as a competitive therapeutic option compared to the transformative results seen with recently approved gene therapies like Zynteglo® and Casgevy™, which offer the potential for a curative effect.[2][3] Furthermore, other emerging oral therapies such as Luspatercept and Mitapivat have demonstrated more robust and clinically meaningful benefits in specific patient populations with hemoglobinopathies.[4][13][14] Future research into oral HbF inducers may require the development of more potent and better-tolerated compounds to achieve clinically significant outcomes.
References
- 1. Luspatercept versus mitapivat for non‐transfusion‐dependent β‐thalassemia: Dare to compare? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. secure.medicalletter.org [secure.medicalletter.org]
- 3. spherixglobalinsights.com [spherixglobalinsights.com]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. researchgate.net [researchgate.net]
- 6. A double-blind, placebo-controlled phase II study of the efficacy and safety of 2,2-dimethylbutyrate (HQK-1001), an oral fetal globin inducer, in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dose-escalation phase IIa study of 2,2-dimethylbutyrate (HQK-1001), an oral fetal globin inducer, in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. What information is available on gene therapies for treatment of beta-thalassemia? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 12. Casgevy and Lyfgenia: Two Gene Therapies Approved for Sickle Cell Disease | News | Yale Medicine [yalemedicine.org]
- 13. Efficacy and safety of luspatercept in non-transfusion-dependent β-thalassemia: long-term results from the BEYOND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of Dimebutic Acid and Key Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dimebutic acid (2,2-Dimethylbutanoic acid) and the three most abundant microbially-produced short-chain fatty acids (SCFAs): acetate, propionate, and butyrate. While these molecules share classification as short-chain fatty acids, their origins, mechanisms of action, and therapeutic potentials exhibit significant divergence. This analysis synthesizes available experimental data to highlight these differences, offering a valuable resource for researchers in pharmacology and metabolic diseases.
A critical knowledge gap exists in the scientific literature regarding the specific molecular mechanisms of this compound. Unlike the well-documented actions of acetate, propionate, and butyrate on G-protein coupled receptors and as histone deacetylase inhibitors, no comparable quantitative data for this compound is currently available in the public domain. Its primary characterized effect is as a choleretic agent, increasing bile flow. Recent investigations have also focused on its potential for treating rare metabolic disorders such as propionic acidemia and methylmalonic acidemia[1][2].
General Characteristics: A Tale of Two Origins
The fundamental difference lies in their origin. Acetate, propionate, and butyrate are the primary metabolic end-products of gut microbial fermentation of dietary fibers. In contrast, this compound is a synthetic, branched-chain fatty acid derivative[3]. This distinction underpins their differing physiological roles and therapeutic applications.
| Feature | This compound (2,2-Dimethylbutanoic Acid) | Acetate (C2) | Propionate (C3) | Butyrate (C4) |
| Chemical Structure | Branched-Chain | Straight-Chain | Straight-Chain | Straight-Chain |
| Primary Source | Synthetic | Microbial Fermentation | Microbial Fermentation | Microbial Fermentation |
| Primary Known Effect | Choleretic Agent; Investigational for Metabolic Disorders[1] | Energy Substrate; FFAR2 Agonist | Gluconeogenesis Substrate; FFAR2/FFAR3 Agonist; HDAC Inhibitor | Primary Energy Source for Colonocytes; FFAR2/FFAR3 Agonist; Potent HDAC Inhibitor |
| Therapeutic Interest | Thalassemia, Propionic Acidemia, Methylmalonic Acidemia, Anti-inflammatory[1][3][4][5] | Metabolic Regulation, Anti-inflammatory | Metabolic Regulation, Anti-inflammatory | Inflammatory Bowel Disease, Colorectal Cancer, Metabolic Regulation |
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data for the activation of Free Fatty Acid Receptors (FFARs) and inhibition of Histone Deacetylases (HDACs) by acetate, propionate, and butyrate. No publicly available data exists for this compound for these activities.
Table 1: G-Protein Coupled Receptor (GPCR) Activation (EC₅₀)
The potency of SCFAs on their receptors, FFAR2 (GPR43) and FFAR3 (GPR41), is in the micromolar to millimolar range. FFAR2 is primarily activated by acetate and propionate, while FFAR3 responds most strongly to propionate and butyrate[6][7].
| Short-Chain Fatty Acid | Receptor | EC₅₀ (µM) | Cell Line / System |
| Acetate | FFAR2 (GPR43) | ~398 (pEC₅₀ = 3.4)[6] | NCI-H716 Cells |
| FFAR2 (GPR43) | 250 - 500 | Various | |
| FFAR3 (GPR41) | >10,000 (Low Potency) | Various | |
| Propionate | FFAR2 (GPR43) | ~368 (pEC₅₀ = 3.43)[6] | NCI-H716 Cells |
| FFAR3 (GPR41) | ~30 | Various | |
| Butyrate | FFAR2 (GPR43) | ~1079 (pEC₅₀ = 2.97)[6] | NCI-H716 Cells |
| FFAR3 (GPR41) | ~50 | Various |
Table 2: Histone Deacetylase (HDAC) Inhibition (IC₅₀)
Butyrate is a potent HDAC inhibitor, a mechanism central to its anti-inflammatory and anti-cancer properties. Propionate also exhibits HDAC inhibitory activity, though it is generally less potent than butyrate[8][9].
| Short-Chain Fatty Acid | IC₅₀ (mM) | Assay System |
| Butyrate | 0.09[8][9] | Nuclear Extract from HT-29 Cells |
| 0.80[10] | General (Noncompetitive) | |
| 1.26 | MCF-7 Cell Proliferation | |
| Propionate | ~0.3 - 0.5 | Nuclear Extract from HT-29 Cells |
| 4.5 | MCF-7 Cell Proliferation | |
| Acetate | Low to no activity | Various |
Signaling Pathways & Experimental Workflows
SCFA-Mediated GPCR Signaling
Acetate, propionate, and butyrate signal through FFAR2 and FFAR3, which are coupled to different G-proteins, leading to diverse downstream effects. FFAR2 couples to both Gαi and Gαq pathways, while FFAR3 predominantly signals through Gαi[6].
Caption: Generalized signaling pathways for FFAR2 and FFAR3 activation by SCFAs.
Mechanism of HDAC Inhibition
Butyrate and propionate can enter the cell nucleus and directly inhibit the activity of Class I and IIa histone deacetylases. This leads to hyperacetylation of histones, altering chromatin structure and gene expression, which is linked to their anti-inflammatory and anti-proliferative effects.
Caption: Mechanism of histone deacetylase (HDAC) inhibition by butyrate and propionate.
Experimental Protocols
Protocol 1: GPCR Activation via Intracellular Calcium Flux Assay
This protocol outlines a common method to determine the activation of Gαq-coupled receptors like FFAR2 by measuring changes in intracellular calcium concentration.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the target receptor (e.g., human FFAR2) in appropriate media.
-
Seed cells into 96-well or 384-well black, clear-bottom assay plates at a determined density (e.g., 45,000-60,000 cells/well for 96-well plates) and culture overnight[11].
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES)[11].
-
Remove culture media from the cells and add the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form[12][13].
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compounds (this compound, acetate, propionate, butyrate) in the assay buffer.
-
Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS/µCell).
-
Record a baseline fluorescence signal for a short period (e.g., 10-20 seconds)[14].
-
Add the test compounds to the wells and immediately begin continuous fluorescence measurement (Excitation: ~485 nm, Emission: ~528 nm for Fluo-4) for several minutes to capture the transient calcium flux[13].
-
-
Data Analysis:
-
The change in fluorescence intensity (F) over the baseline fluorescence (F₀) is calculated.
-
The maximum signal or the area under the curve is plotted against the compound concentration.
-
Use a nonlinear regression model (e.g., four-parameter logistic equation) to calculate the EC₅₀ value for each compound.
-
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorometric method for screening HDAC inhibitors.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-based buffer, pH 8.0).
-
Reconstitute a source of HDAC enzyme (e.g., HeLa nuclear extract or purified recombinant HDAC1) in the assay buffer[15].
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) solution[9].
-
Prepare a developer solution containing a protease (e.g., trypsin) and a positive control inhibitor (e.g., Trichostatin A)[15].
-
-
Assay Procedure:
-
In a 96-well plate, add the HDAC enzyme solution to wells.
-
Add serial dilutions of the test compounds (this compound, acetate, propionate, butyrate) or control inhibitor to the respective wells. Include solvent-only wells as a negative control (100% activity)[16].
-
Pre-incubate the enzyme and inhibitors for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the HDAC substrate to all wells[16].
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for deacetylation.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction and develop the signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore[15].
-
Incubate at room temperature for 10-15 minutes[15].
-
Measure the fluorescence using a microplate fluorometer (e.g., Excitation: ~360 nm, Emission: ~460 nm)[16].
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the negative control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,2-Dimethylbutanoic acid | CAS#:595-37-9 | Chemsrc [chemsrc.com]
- 4. chemneo.com [chemneo.com]
- 5. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Short-chain fatty acids propionate and butyrate control growth and differentiation linked to cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. bu.edu [bu.edu]
- 13. Acetic acid stimulates G-protein-coupled receptor GPR43 and induces intracellular calcium influx in L6 myotube cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bioscience.co.uk [bioscience.co.uk]
A Comparative Analysis of Dimebutic Acid and Valproic Acid for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of fetal hemoglobin (HbF) represents a promising therapeutic strategy for β-hemoglobinopathies, such as sickle cell disease and β-thalassemia. By increasing the production of HbF, the clinical severity of these debilitating genetic disorders can be significantly ameliorated. This guide provides a detailed, data-driven comparison of two pharmacological agents, dimebutic acid and valproic acid, that have been investigated for their HbF-inducing properties.
Executive Summary
This compound, specifically its derivative 2,2-dimethylbutyrate (HQK-1001), and valproic acid are both short-chain fatty acids that have demonstrated the ability to induce fetal hemoglobin. While both operate through epigenetic mechanisms, their precise signaling pathways and clinical efficacy profiles exhibit notable differences. This compound appears to act as a more targeted histone deacetylase (HDAC) inhibitor, specifically targeting the HDAC3-NCoR complex. In contrast, valproic acid has a broader mechanism of action, involving both HDAC inhibition and modulation of the MAPK signaling pathway. Clinical trial data for a derivative of this compound (HQK-1001) show a modest but measurable increase in HbF levels in patients with sickle cell disease. The clinical evidence for valproic acid in this specific indication is less robust and more varied.
Quantitative Data Comparison
The following tables summarize the key quantitative data from clinical trials investigating this compound (as HQK-1001) and valproic acid for fetal hemoglobin induction.
Table 1: Clinical Trial Efficacy of this compound (HQK-1001) in Sickle Cell Disease
| Study Phase | Dosage | Patient Population | Mean Absolute Increase in HbF (%) | Key Findings | Adverse Events |
| Phase I/II | 10, 20, 30 mg/kg/day | 24 adults with HbSS or S/β-thalassemia | A mean absolute increase of 0.2 g/dL in HbF was observed at the 30 mg/kg dose in 5 of 7 treated patients.[1][2] | The drug was well-tolerated with favorable pharmacokinetic profiles.[1][2] | No unexpected drug-related adverse events were reported.[1][2] |
| Phase IIa (Dose-Escalation) | 30, 40, 50 mg/kg/day | 52 subjects with HbSS or S/β⁰ thalassemia | 2.0% (HQK-1001 alone); 2.7% (HQK-1001 + hydroxyurea)[3] | Increases in HbF were observed in 80% of subjects.[3] | Gastritis was the dose-limiting toxicity at 40 mg/kg.[3] |
| Phase II (Placebo-Controlled) | 15 mg/kg twice daily | 76 subjects with sickle cell disease | 0.9% (vs. 0.2% for placebo)[4] | The study was terminated early due to no significant increase in HbF and a trend for more pain crises in the treatment group.[4] | Nausea, headache, vomiting, abdominal pain, fatigue.[4] |
Table 2: Clinical Observations of Valproic Acid for Fetal Hemoglobin Induction
| Study Type | Dosage | Patient Population | HbF Induction Observations | Key Findings |
| Observational | 15-40 mg/kg/day | 4 adults with sickle cell disease | Three-fold increase in HbF in three patients over 2-13 weeks. | No corresponding decrease in the frequency of vaso-occlusive crises was reported. |
| Observational | Not specified | 7 patients with sickle cell disease | A modest mean increase in fetal hemoglobin concentration over 6 months. | Not paralleled by changes in crisis rate, number of transfusions, or total days of hospitalization. |
| In vitro Study | Not applicable | K562 erythroid cells | Moderate induction of HbF synthesis. | The effect is suggested to be mediated by the MAPK pathway.[5] |
Mechanisms of Action and Signaling Pathways
This compound (HQK-1001)
This compound, in the form of its derivative HQK-1001, is a butyrate derivative that functions as a histone deacetylase (HDAC) inhibitor. Its mechanism for inducing fetal hemoglobin involves the reactivation of the γ-globin gene. Specifically, HQK-1001 is reported to induce the targeted dissociation of the inhibitory complex formed by HDAC3 and its adaptor protein NCoR from the γ-globin gene promoter[6]. This leads to histone hyperacetylation in the promoter region, creating a more open chromatin structure that is accessible to transcription factors, thereby promoting the transcription of the γ-globin gene and subsequent production of fetal hemoglobin.
Caption: Signaling pathway of this compound for HbF induction.
Valproic Acid
Valproic acid is also known to be an HDAC inhibitor, which contributes to its ability to induce fetal hemoglobin[7]. By inhibiting HDACs, valproic acid leads to histone hyperacetylation and a more open chromatin structure at the γ-globin gene promoter, facilitating its transcription. In addition to its effect on histone acetylation, in vitro studies in K562 erythroid cells have shown that valproic acid's HbF-inducing activity may be mediated through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway[5]. This involves the inhibition of the ERK pathway and the activation of the p38 pathway[5].
Caption: Signaling pathway of Valproic Acid for HbF induction.
Experimental Protocols
In Vitro Fetal Hemoglobin Induction in K562 Cells
The human erythroleukemia cell line K562 is a commonly used in vitro model to screen for and study the mechanisms of HbF-inducing agents.
-
Cell Culture: K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded at a specific density (e.g., 1 x 10^5 cells/mL) and treated with various concentrations of the test compound (this compound or valproic acid) or a vehicle control.
-
Induction Period: The cells are incubated with the compounds for a defined period, typically 3 to 5 days, to allow for erythroid differentiation and hemoglobin production.
-
HbF Measurement:
-
Benzidine Staining: A qualitative or semi-quantitative method to detect hemoglobin-producing cells. A benzidine solution is added to the cell suspension, and the percentage of blue-stained (hemoglobin-positive) cells is determined by microscopy.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and quantify different hemoglobin types. Cell lysates are prepared, and the hemoglobin fractions (HbF, HbA) are separated and measured based on their retention times.
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-HbF antibody. The percentage of HbF-positive cells and the mean fluorescence intensity are quantified.
-
Caption: Experimental workflow for in vitro HbF induction assay.
In Vivo Fetal Hemoglobin Induction in Animal Models
Transgenic mouse models expressing the human β-globin locus and non-human primates like baboons are valuable for in vivo studies of HbF inducers.
-
Animal Models:
-
Transgenic Mice: Mice carrying the human β-globin locus are often used.
-
Baboons: These primates have a globin gene switching pattern similar to humans.
-
-
Drug Administration: The test compounds are administered to the animals, typically orally or via injection, at various doses and for a specified duration.
-
Blood Sampling: Blood samples are collected at baseline and at different time points during and after treatment.
-
HbF Analysis:
-
HPLC: The primary method for quantifying the percentage of HbF in red blood cell lysates.
-
Flow Cytometry: To determine the percentage of F-cells (red blood cells containing HbF).
-
Conclusion
Both this compound and valproic acid show promise as inducers of fetal hemoglobin, acting through epigenetic modifications. This compound (as HQK-1001) has been investigated in more targeted clinical trials for sickle cell disease, demonstrating a modest effect on HbF levels. Its mechanism appears to be more specific, targeting the HDAC3-NCoR complex. Valproic acid's broader mechanism, involving both HDAC inhibition and MAPK pathway modulation, is well-documented in vitro, but its clinical efficacy for HbF induction in β-hemoglobinopathies requires further investigation through well-controlled clinical trials. The choice between these or other HbF inducers for further development will depend on a careful evaluation of their efficacy, safety profiles, and the specific patient population.
References
- 1. A phase 1/2 trial of HQK-1001, an oral fetal globin inducer, in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1/2 Trial of HQK-1001, an Oral Fetal Globin Inducer, in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose-escalation phase IIa study of 2,2-dimethylbutyrate (HQK-1001), an oral fetal globin inducer, in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, placebo-controlled phase II study of the efficacy and safety of 2,2-dimethylbutyrate (HQK-1001), an oral fetal globin inducer, in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of fetal hemoglobin synthesis by valproate: modulation of MAP kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Novel Fetal Hemoglobin Inducer Drugs in Treatment of β-Hemoglobinopathy Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Dimebutic acid synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of pharmacologically active molecules is a cornerstone of innovation. Dimebutic acid, also known as 2,2-dimethylbutyric acid, has garnered interest as a potential therapeutic agent, notably for its role in the induction of fetal hemoglobin, a promising strategy for the treatment of hemoglobinopathies such as β-thalassemia and sickle cell disease. This guide provides a head-to-head comparison of the most common synthetic routes to this compound, offering a detailed analysis of their respective yields, purities, and experimental protocols to aid in the selection of the most appropriate method for specific research and development needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be primarily achieved through three distinct chemical transformations: the carbonylation of isoamyl alcohol, the carbonation of a Grignard reagent, and the oxidation of 2,2-dimethyl-1-butanol. Each route presents a unique set of advantages and disadvantages in terms of efficiency, reagent availability, and scalability.
| Synthesis Route | Starting Material(s) | Key Reagents | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| Carbonylation | Isoamyl alcohol | Carbon monoxide, Solid acid catalyst, Sulfuric acid | 85 - 89[1] | 99.2 - 99.6[1] | High yield and purity | Requires high-pressure reactor and handling of toxic CO gas |
| Grignard Reaction | tert-Amyl chloride | Magnesium, Carbon dioxide | ~72[2] | >99[2] | Utilizes readily available starting materials | Moisture-sensitive reaction; moderate yield |
| Oxidation | 2,2-Dimethyl-1-butanol | Jones reagent (CrO₃, H₂SO₄, acetone) or KMnO₄ | High (typical for Jones oxidation) | High | Well-established and reliable oxidation method | Use of carcinogenic Cr(VI) reagents; potential for side reactions |
Experimental Protocols
Carbonylation of Isoamyl Alcohol
This method involves the reaction of isoamyl alcohol with carbon monoxide in the presence of a solid acid catalyst and sulfuric acid under pressure.
Materials:
-
Isoamyl alcohol
-
Solid acid catalyst (e.g., sulfonic acid type)
-
Concentrated sulfuric acid
-
Carbon monoxide (gas)
-
Nitrogen (gas)
-
Saturated sodium chloride solution
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with the solid acid catalyst (15-25 parts by weight), isoamyl alcohol (150-170 parts by weight), and sulfuric acid (15-20 parts by weight).
-
Seal the reactor and purge with nitrogen gas.
-
Heat the mixture to 85-90°C and introduce carbon monoxide to a pressure of 0.1-0.15 MPa.
-
Maintain the reaction under these conditions until the pressure ceases to decrease.
-
Cool the reactor to room temperature and purge with nitrogen to remove residual carbon monoxide.
-
Discharge the reaction mixture and filter to remove the solid catalyst.
-
Wash the filtrate with a saturated sodium chloride solution, separate the organic layer, and purify by distillation to yield 2,2-dimethylbutyric acid.[1]
Grignard Reagent Carbonation
This classic approach utilizes a Grignard reagent, formed from an alkyl halide and magnesium, which then reacts with carbon dioxide to form a carboxylate salt, followed by acidification.
Materials:
-
tert-Amyl chloride (2-chloro-2-methylbutane)
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of tert-amyl chloride in dry THF dropwise to initiate the reaction. Once initiated, add the remaining tert-amyl chloride solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Carbonation: Cool the Grignard reagent in an ice bath and slowly add crushed dry ice. The reaction mixture will become viscous.
-
Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add a sufficient amount of aqueous hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to obtain 2,2-dimethylbutyric acid.[2]
Oxidation of 2,2-Dimethyl-1-butanol
The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. Jones oxidation is a common and effective method for this purpose.
Materials:
-
2,2-Dimethyl-1-butanol
-
Jones reagent (a solution of chromium trioxide and sulfuric acid in acetone)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
Procedure:
-
Dissolve 2,2-dimethyl-1-butanol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent to the alcohol solution with vigorous stirring. The color of the reaction mixture will change from orange-red to green.
-
Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, quench the excess oxidant by adding isopropyl alcohol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,2-dimethylbutyric acid, which can be further purified by distillation.[3][4][5]
Synthesis Route and Signaling Pathway Diagrams
References
- 1. CN103819328A - Carbonylation technology of 2,2-dimethylbutyric acid - Google Patents [patents.google.com]
- 2. 2,2-Dimethylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
Replicating published findings on the anti-inflammatory effects of Dimebutic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Dimebutic acid (3,3-dimethyl-1-butyric acid, DMBut) and its precursor, 3,3-dimethyl-1-butanol (DMB), against alternative agents, based on published findings. The data presented herein is intended to assist researchers in replicating and expanding upon these important discoveries in inflammation research.
Comparative Analysis of Anti-Inflammatory Efficacy
Recent studies have demonstrated the potent anti-inflammatory properties of DMB and its host-derived metabolite, DMBut, in a preclinical model of rheumatoid arthritis. The primary findings indicate that these compounds significantly ameliorate disease severity and reduce pro-inflammatory cytokine levels, suggesting a direct immunomodulatory effect.[1][2][3]
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in DBA/1j mice is a well-established model for studying rheumatoid arthritis. In a key study, DMB treatment resulted in a greater than 50% reduction in arthritis severity compared to both vehicle-treated and fluoromethylcholine (FMC)-treated mice.[2][4] FMC, an inhibitor of bacterial trimethylamine (TMA) lyase, was used as a comparator to investigate the mechanism of action. The superior efficacy of DMB, coupled with the observation that it did not reduce TMA or trimethylamine-N-oxide (TMAO) levels, points to a mechanism independent of gut microbiome TMA lyase inhibition.[1][2]
Subsequent experiments directly testing DMBut, the metabolite of DMB, also showed a significant reduction in arthritis severity and pro-inflammatory cytokines in the CIA model.[1][2][4]
Table 1: Comparison of In Vivo Anti-Inflammatory Effects in CIA Mouse Model
| Treatment Group | Arthritis Severity Reduction | Serum IL-1β Reduction | Serum IL-6 Reduction | Mechanism of Action |
| DMB (1% v/v in drinking water) | >50% vs. Vehicle & FMC[2][3] | Significant vs. Untreated[3] | Significant vs. Untreated[3] | Direct immunomodulation; TMA lyase independent[1][2] |
| DMBut (1% v/v in drinking water) | Significant vs. Untreated[1][3] | Significant vs. Untreated[3] | Significant vs. Untreated[3] | Direct immunomodulation[1][3] |
| FMC (100mg/kg via oral gavage) | No significant reduction vs. Vehicle[3] | Not Reported | Not Reported | TMA lyase inhibition[1] |
| Vehicle Control | Baseline | Baseline | Baseline | N/A |
In Vitro Effects on Macrophage Cytokine Secretion
To elucidate the direct immunomodulatory effects, bone marrow-derived macrophages (BMDMs) were stimulated with lipopolysaccharide (LPS) in the presence of DMB or DMBut. Both compounds were found to significantly reduce the secretion of the pro-inflammatory cytokines IL-1β and IL-6 from these immune cells.[1][3] This suggests that the anti-inflammatory action of DMB and DMBut involves the direct suppression of macrophage activation and cytokine release.
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Secretion from LPS-Stimulated BMDMs
| Compound | IL-1β Secretion Inhibition | IL-6 Secretion Inhibition |
| DMB | Significant[3] | Significant[3] |
| DMBut | Significant[3] | Significant[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: 6-week-old male DBA/1j mice are used.
-
Immunization: Mice are immunized at day 0 and day 21 with bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant.
-
Treatment Administration:
-
DMB and DMBut are administered as a 1% (v/v) solution in the drinking water, starting from day 21 post-initial immunization.
-
FMC is administered via oral gavage at a dose of 100mg/kg.
-
-
Disease Assessment: Arthritis severity is monitored and scored using established metrics until day 35 post-initial immunization.
-
Tissue Collection: At day 35, mice are sacrificed, and blood serum and tissues are harvested for analysis.
-
Cytokine Analysis: Serum levels of IL-1β and IL-6 are quantified using multiplex serum cytokine immunoassays.[3]
In Vitro Macrophage Stimulation Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from 6-10-week-old DBA/1j mice.
-
Stimulation: BMDMs are cultured in the presence or absence of E. coli K12 lipopolysaccharide (LPS).
-
Treatment: Various concentrations of DMB or DMBut are added to the culture media.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of IL-1β and IL-6 are measured by ELISA.[1][3]
Visualizing the Pathways and Processes
To better understand the experimental design and the proposed mechanism of action, the following diagrams are provided.
References
- 1. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3-dimethyl-1-butanol and Its Metabolite 3,3-dimethylbutyrate Ameliorate Arthritis Severity in CIA Independent of Choline TMA Lyase Activity - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
Shifting the Focus: A Comparative Guide to Short-Chain Fatty Acids and Their Analogs as Fetal Hemoglobin Inducers
A comprehensive analysis of the structure-activity relationships of short-chain fatty acids and their derivatives reveals key structural features that govern their potential as therapeutic agents for hemoglobinopathies. While specific quantitative data on a broad range of Dimebutic acid analogs remains limited in publicly available research, a broader examination of related short-chain fatty acids (SCFAs) provides valuable insights for researchers and drug development professionals.
This guide synthesizes the available data on the structure-activity relationships (SAR) of SCFAs as inducers of fetal hemoglobin (HbF), a critical therapeutic strategy for diseases like β-thalassemia and sickle cell disease. Increased HbF levels can compensate for deficient adult hemoglobin production, alleviating the clinical symptoms of these debilitating genetic disorders.
Structure-Activity Relationship of Short-Chain Fatty Acids in Fetal Hemoglobin Induction
The ability of SCFAs to induce HbF is intricately linked to their chemical structure. Key determinants of activity include the length of the carbon chain, the presence and position of substitutions, and the integrity of the carboxyl group.
Key Findings from SAR Studies:
-
Carbon Chain Length: Shorter carbon chains, typically between three to five carbons (propionic, butyric, and valproic acid), have demonstrated greater efficacy in inducing γ-globin expression. The potency tends to decrease as the carbon backbone is extended beyond this optimal length[1][2].
-
Substitutions: The nature and placement of substituent groups on the carbon chain significantly influence activity.
-
Enhancing Substitutions: Methyl and phenyl groups have been shown to enhance the HbF-inducing potential. The position of these substitutions is crucial, with placement distal to the carboxyl group favoring increased γ-globin inducibility[1].
-
Other Substitutions: Hydroxy and amino groups have also been investigated, with their impact on activity generally being less pronounced than methyl or phenyl substitutions[1].
-
-
Carboxyl Group: The presence of the carboxyl group is a prerequisite for γ-globin inducibility, highlighting its critical role in the molecule's mechanism of action[1].
While this compound (sodium 2,2-dimethylbutyrate) falls within this class of compounds, clinical trials have shown it to have a limited effect, with reported increases in HbF of approximately 2%[3]. This underscores the need for further structural modifications to enhance potency.
Comparative Data of Selected Short-Chain Fatty Acid Derivatives
Due to the scarcity of comprehensive quantitative SAR studies on a single, homologous series of this compound analogs, this table presents a summary of findings for various SCFAs and their derivatives investigated for HbF induction. The data is compiled from multiple studies and should be interpreted with consideration of the different experimental systems used.
| Compound Name | Chemical Structure | Key Structural Features | Observed Activity (Qualitative/Semi-Quantitative) | Reference(s) |
| Butyric Acid | CH₃(CH₂)₂COOH | C4 linear chain | Potent inducer of erythroid differentiation and HbF production.[2][4][5][6] | [2][4][5][6] |
| Propionic Acid | CH₃CH₂COOH | C3 linear chain | Induces γ-globin expression.[1][2] | [1][2] |
| Valproic Acid | CH₃(CH₂)₂CH(COOH)(CH₂)₂CH₃ | C5 branched chain | Induces γ-globin expression.[2] | [2] |
| Sodium Phenylbutyrate | C₆H₅(CH₂)₃COONa | Phenyl group on C4 | Induces HbF in patients.[7] | [7] |
| α-Amino-n-butyric acid | CH₃CH₂CH(NH₂)COOH | Amino group on α-carbon | Less potent induction compared to other SCFADs.[7] | [7] |
| α-Methylhydrocinnamic acid | C₆H₅CH₂CH(CH₃)COOH | Phenyl and α-methyl groups | Showed significant proliferative effects on erythropoiesis and induced F-reticulocytes.[7] | [7] |
| This compound | (CH₃)₂CHCH₂COOH | Two methyl groups on C2 | Limited clinical effect, ~2% increase in HbF.[3] | [3] |
Experimental Protocols
The evaluation of potential HbF inducers relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key assays cited in the literature.
Fetal Hemoglobin Induction Assay in K562 Cells
The human erythroleukemia cell line K562 is a widely used in vitro model to screen for compounds that can induce erythroid differentiation and HbF production.
Protocol:
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 4 x 10³ cells/mL. The test compounds are added at various concentrations. A known inducer, such as hydroxyurea (e.g., 200 μM), is used as a positive control, and untreated cells serve as a negative control. The final concentration of any solvent (e.g., DMSO) should be kept below 0.1%.
-
Incubation: The cells are incubated with the compounds for a period of 5 days. The culture medium is typically not changed during this period.
-
Erythroid Differentiation Assessment (Benzidine Staining):
-
After incubation, cells are washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a solution of 0.2% benzidine hydrochloride in 0.5 M glacial acetic acid containing 10% hydrogen peroxide.
-
The mixture is incubated for 5-10 minutes in the dark.
-
Benzidine-positive cells (staining an intense green or blue) are counted under a light microscope to determine the percentage of hemoglobin-containing cells.
-
-
Quantification of Fetal Hemoglobin:
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-HbF antibody. The percentage of HbF-positive cells and the mean fluorescence intensity are determined by flow cytometry.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to quantify the relative expression of the γ-globin gene (HBG).
-
Burst-Forming Unit-Erythroid (BFU-E) Culture Assay
This assay assesses the effect of compounds on the proliferation and differentiation of primary human erythroid progenitor cells.
Protocol:
-
Isolation of Progenitor Cells: Mononuclear cells are isolated from human peripheral blood or bone marrow by density gradient centrifugation. CD34+ hematopoietic stem and progenitor cells can be further enriched using immunomagnetic beads.
-
Cell Culture: The isolated cells are cultured in a semi-solid methylcellulose medium containing a cocktail of cytokines to support erythroid differentiation (e.g., erythropoietin, stem cell factor, IL-3).
-
Compound Treatment: The test compounds are added to the culture medium at various concentrations at the initiation of the culture.
-
Colony Counting: After 14 days of incubation, the number of BFU-E colonies (large, multi-focal colonies of hemoglobinized cells) is counted under an inverted microscope. This provides information on the compound's effect on erythroid progenitor proliferation.
-
Analysis of Hemoglobin Content: Individual colonies can be plucked, and the hemoglobin content analyzed by high-performance liquid chromatography (HPLC) to determine the relative amounts of HbF and adult hemoglobin (HbA).
Signaling Pathways and Experimental Workflows
The mechanism of action of SCFAs in inducing HbF is complex and not fully elucidated, but it is thought to involve the modulation of various signaling pathways and transcription factors that regulate globin gene expression.
Caption: Experimental workflow for the discovery and development of novel fetal hemoglobin inducers.
This guide provides a framework for understanding the SAR of SCFAs as HbF inducers. Further research focusing on the synthesis and systematic biological evaluation of this compound analogs is warranted to identify more potent and clinically effective therapeutic agents for hemoglobinopathies.
References
- 1. Induction of fetal hemoglobin by propionic and butyric acid derivatives: correlations between chemical structure and potency of Hb F induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of fetal hemoglobin production by short chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Perspectives and challenges to discovering hemoglobin-inducing agents in Sickle Cell Disease [frontiersin.org]
- 4. Sustained Induction of Fetal Hemoglobin by Pulse Butyrate Therapy in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained induction of fetal hemoglobin by pulse butyrate therapy in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium butyrate enhances fetal globin gene expression in erythroid progenitors of patients with Hb SS and beta thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-chain fatty acid derivatives induce fetal globin expression and erythropoiesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimebutic Acid's In Vitro and In Vivo Effects for the Treatment of Organic Acidemias
For Researchers, Scientists, and Drug Development Professionals
Dimebutic acid, also known as 2,2-dimethylbutanoic acid and designated as HST5040 by HemoShear Therapeutics, is an investigational small molecule therapy currently under evaluation for the treatment of rare metabolic disorders, specifically Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to inform researchers and drug development professionals.
In Vitro Efficacy: Patient-Derived Cell Models Demonstrate Potent Biomarker Reduction
This compound has been evaluated in advanced in vitro models utilizing primary hepatocytes derived from patients with PA and MMA. These models aim to closely mimic the human disease state by employing a bioreactor system that simulates physiological blood flow.
The primary mechanism of action of this compound involves its conversion to HST5040-CoA, which in turn modulates the cellular acyl-CoA pools. This leads to a reduction in the pathologically elevated levels of propionyl-CoA (P-CoA) and methylmalonyl-CoA (M-CoA), the hallmark toxic metabolites in PA and MMA.
Key In Vitro Findings:
-
Dose-dependent reduction of key biomarkers: Treatment with this compound in patient-derived hepatocytes resulted in a dose-dependent decrease in several key disease biomarkers.[1]
-
Potent EC50 values: The half-maximal effective concentration (EC50) for the reduction of toxic metabolites was determined to be in the low micromolar range, indicating high potency. Specifically, EC50 values of 1.96 µM and 1.66 µM were observed in cells from PA and MMA donors, respectively.[2]
-
Significant biomarker reduction at therapeutic concentrations: At a concentration of 30 μM, this compound led to a substantial reduction in key biomarkers in both PA and MMA patient-derived hepatocytes.[1]
| Biomarker | Disease | Average Reduction at 30 µM HST5040 |
| Propionyl-CoA (P-CoA) | PA | -78.8% ± 10.9% |
| Propionyl-CoA (P-CoA) | MMA | -74.2% ± 11.6% |
| Propionyl-carnitine (C3) | PA | -68.9% ± 14.6% |
| Propionyl-carnitine (C3) | MMA | -65.9% ± 10.7% |
| 2-methylcitric acid (MCA) | PA | -78.6% ± 12.9% |
| 2-methylcitric acid (MCA) | MMA | -66.7% ± 14.9% |
Table 1: In Vitro Reduction of Key Disease Biomarkers by this compound (HST5040) in Patient-Derived Primary Hepatocytes.[1]
In Vivo Profile: Favorable Pharmacokinetics and Safety, with Limited Efficacy Data in Animal Models
The in vivo evaluation of this compound has focused on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety.
Pharmacokinetics and Metabolism:
Preclinical studies have been conducted to understand the pharmacokinetic and metabolic profile of this compound. A key finding from in vitro studies in hepatocytes from various species was a significant interspecies difference in the potency of HST5040-CoA formation.
| Species | EC50 for HST5040-CoA Formation (µM) |
| Human | 1.8 |
| Minipig | 3.1 |
| Cynomolgus Monkey | 13 |
| Beagle Dog | 28 |
| Rat | >100 |
| Mouse | >100 |
Table 2: Interspecies Comparison of EC50 Values for HST5040-CoA Formation in Primary Hepatocytes.
This diminished potency in rodent hepatocytes precluded the use of available mouse models of PA and MMA for in vivo efficacy studies, as it would be challenging to achieve and sustain plasma concentrations above the EC50 in these animals.[3][4] Consequently, the minipig was identified as a more relevant species for nonclinical toxicology studies.
In Vivo Efficacy:
Due to the limitations in rodent models, direct in vivo efficacy data demonstrating the reduction of disease-specific biomarkers in animal models of PA and MMA is not extensively available. The primary evidence for the potential efficacy of this compound is derived from the robust in vitro data from human cell-based models.
Safety Profile:
This compound has been reported to have a favorable safety and tolerability profile in early-phase clinical trials for other indications.
Experimental Protocols
In Vitro Efficacy Studies using Patient-Derived Primary Hepatocytes in a Bioreactor System
This experimental setup is crucial for evaluating the therapeutic potential of compounds for liver-based metabolic disorders.
-
Hepatocyte Isolation: Primary hepatocytes are isolated from liver tissue obtained from patients with PA or MMA undergoing liver transplantation. Standard collagenase perfusion techniques are employed to obtain a suspension of viable hepatocytes.
-
Cell Culture and Bioreactor Setup: The isolated hepatocytes are cultured in a specialized bioreactor system designed to mimic the in vivo liver microenvironment. This system provides continuous perfusion of culture medium, creating a more physiologically relevant model compared to static 2D cultures. The cells are typically seeded on a scaffold within the bioreactor to facilitate 3D tissue organization.
-
Compound Treatment: After a period of acclimatization in the bioreactor, the cultured hepatocytes are treated with varying concentrations of this compound (HST5040) or a vehicle control. The treatment is typically carried out for several days to assess the sustained effect of the compound.
-
Biomarker Analysis: At the end of the treatment period, cell lysates and culture medium are collected. Key disease biomarkers, including P-CoA, M-CoA, C3, and MCA, are quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The dose-response relationship is analyzed to determine the EC50 values for the reduction of each biomarker. The percentage reduction of biomarkers at specific concentrations is also calculated to assess the magnitude of the therapeutic effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in organic acidemias.
Caption: Experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound (HST5040) has demonstrated significant promise in preclinical in vitro studies for the treatment of Propionic Acidemia and Methylmalonic Acidemia. The use of patient-derived primary hepatocytes in a physiologically relevant bioreactor system has provided strong evidence of its ability to potently reduce key disease-driving metabolites. While in vivo efficacy data in animal models is limited due to species-specific differences in metabolism, the available pharmacokinetic and safety data are supportive of its continued clinical development. The proposed mechanism of action, involving the modulation of cellular acyl-CoA pools, presents a novel therapeutic strategy for these devastating rare diseases. Further clinical investigation is necessary to fully elucidate the in vivo efficacy and safety of this compound in patients.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimebutic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like dimebutic acid is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
This compound Safety Profile
This compound (CAS No. 595-37-9) is classified with several hazards that necessitate careful handling during disposal.[1][2] Understanding these hazards is the first step in ensuring the safety of personnel and the environment.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
| Flammable Liquids | H227 | Combustible liquid.[2] |
Experimental Protocols for Safe Disposal
The following procedures are designed to provide a clear, operational workflow for the disposal of this compound. Adherence to these steps is crucial for minimizing risks.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2]
-
Hand Protection: Use protective gloves that have been inspected prior to use.
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[2]
-
Respiratory Protection: If working in an area with insufficient ventilation or with the potential for aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
2. Spill Management: In the event of a spill, immediate and appropriate action is required to contain and clean the area.
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage. Keep the chemical away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb with an inert material such as sand, silica gel, acid binder, or universal binder.[2][3]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[2][3]
-
Decontamination: Clean the affected surfaces and equipment by scrubbing with alcohol.[1]
3. Disposal Procedure: The ultimate disposal of this compound and its contaminated materials must be handled by a licensed professional waste disposal service.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, etc.) in a clearly labeled, sealed container.
-
Storage: Store the waste container in a locked, well-ventilated area, away from heat and ignition sources, until it can be collected.[1][2]
-
Professional Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations through an approved waste disposal plant.[1][2][3] Do not mix with other waste.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the safe disposal of this compound, the following diagram outlines the key steps and decision points.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
References
Personal protective equipment for handling Dimebutic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Dimebutic acid (CAS No. 595-37-9). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Identification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
-
Flammable liquids (Category 4) : Combustible liquid.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2][3]
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected for integrity before each use and disposed of in accordance with applicable laws and good laboratory practices after contamination.[4][5] |
| Eye and Face Protection | Safety goggles or face shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][2][3][4] |
| Body Protection | Laboratory coat | A long-sleeved, buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1][3][4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] If aerosols or vapors may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][3] |
Operational Plan and Handling Procedures
Adherence to the following step-by-step handling procedures is critical for minimizing exposure risk.
Standard Handling Workflow
Caption: Standard workflow for safely handling this compound.
Handling Protocol:
-
Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood.[1][2]
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[1][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene : Do not eat, drink, or smoke in the laboratory or when using this product.[1] Wash hands thoroughly after handling.[1]
-
Clothing : Take off contaminated clothing and wash it before reuse.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Emergency Response Workflow
Caption: Emergency response workflow for this compound exposure or spills.
First-Aid Measures:
-
If on Skin : Wash with plenty of soap and water.[1] Take off immediately all contaminated clothing and wash it before reuse.[1][2]
-
If in Eyes : Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[1][2]
-
If Swallowed : Rinse mouth.[1][2] Do NOT induce vomiting.[2][3]
-
In all cases of exposure, call a POISON CENTER or doctor immediately.[2][3]
Spill Response:
-
Personal Precautions : Use full personal protective equipment.[1] Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Containment : Prevent further leakage or spillage.[1] Soak up with inert absorbent material such as sand, silica gel, acid binder, or universal binder.[2][3]
-
Cleanup : Collect the absorbed material into a suitable, closed container for disposal.[2][3] Decontaminate surfaces by scrubbing with alcohol.[1]
Storage and Disposal Plan
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Store in a corrosives area, away from strong oxidizing agents.[2]
Disposal:
-
Dispose of the substance and its container in accordance with all prevailing country, federal, state, and local regulations.[1]
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[3][4]
-
Waste codes should be assigned by the user based on the application for which the product was used.[3]
Physicochemical Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Liquid[1] |
| Melting/Freezing Point | -14°C[1] |
| Boiling Point/Range | 187.3°C at 760 mmHg[1] |
| Flash Point | 79°C[1] |
| Relative Density | 0.9449 g/cm³[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
